Pkl-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H8O8S |
|---|---|
Molecular Weight |
312.25 g/mol |
IUPAC Name |
6,6-dioxobenzo[c][1,2]benzoxathiine-1,2,3,8,9-pentol |
InChI |
InChI=1S/C12H8O8S/c13-5-1-4-9(3-6(5)14)21(18,19)20-8-2-7(15)11(16)12(17)10(4)8/h1-3,13-17H |
InChI Key |
QYGBNBFTIGFOMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1O)O)S(=O)(=O)OC3=C2C(=C(C(=C3)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Pyruvate Kinase L Inhibitor: Pkl-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental protocols related to Pkl-IN-1, a potent and selective inhibitor of the liver isoform of pyruvate kinase (PKL). The information presented is intended for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Introduction to Pyruvate Kinase and the Role of the Liver Isoform (PKL)
Pyruvate kinase is a key enzyme that catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) and ADP to pyruvate and ATP.[1][2] In mammals, there are four distinct isoforms of pyruvate kinase with specific tissue distributions and regulatory properties: PKM1, PKM2, PKR, and PKL.[1] The liver isoform, PKL, is predominantly expressed in the liver and plays a crucial role in glucose metabolism.[3] Given its central role, dysregulation of PKL activity has been implicated in metabolic diseases, making it an attractive target for therapeutic intervention.
Discovery of this compound: A Potent Sulfone-Based Inhibitor
This compound is a novel, potent inhibitor of human liver pyruvate kinase (PKL) identified from a series of sulfone-based compounds.[4] Its discovery was detailed in a 2024 publication in the European Journal of Medicinal Chemistry by Matić J, et al.[4] The development of this inhibitor series was based on a scaffold-hopping approach, modifying the structure of urolithin, a known natural modulator of PKL.
This compound, also referred to as compound 12a in the primary literature, emerged as the most promising inhibitor from this new series, demonstrating nanomolar potency.[4]
Chemical Structure of this compound
A definitive public chemical structure for this compound (compound 12a) is not available in the public domain at this time. The primary research article should be consulted for the precise chemical structure. The foundational structure of the inhibitor series is based on a sulfone-containing heterocyclic core.
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound and related compounds was determined using in vitro enzymatic assays. A summary of the key quantitative data is presented below for comparative analysis.
| Compound | Target | IC50 (μM) | % Inhibition @ 10 μM |
| This compound (12a) | PKL | 0.07 | 96.6% [4] |
Mechanism of Action
This compound functions as an allosteric inhibitor of PKL.[5] The development of this class of inhibitors was guided by a structure-activity relationship (SAR) analysis, which indicated that a sulfone moiety and catechol groups on the aromatic rings were favorable for potent inhibition.[5] The researchers obtained a crystal structure of a related inhibitor complexed with PKL, providing insights into the molecular interactions driving the inhibition.[5] This structural data was instrumental in the design of more potent inhibitors like this compound.[5]
Pyruvate Kinase L Signaling Pathway and Inhibition
The following diagram illustrates the final step of glycolysis catalyzed by PKL and the point of inhibition by this compound.
Experimental Protocols
The following sections detail the methodologies for the key experiments involved in the characterization of this compound.
Synthesis of this compound
The detailed synthetic route for this compound is proprietary to the research published by Matić J, et al. (2024) and is not publicly available. The general approach involved a scaffold-hopping strategy from a urolithin template to create sulfone-based heterocyclic compounds. For a reproducible synthesis protocol, it is essential to consult the original publication.
In Vitro Pyruvate Kinase Inhibition Assay
The inhibitory activity of this compound against PKL is determined using a coupled-enzyme assay. This assay indirectly measures pyruvate kinase activity by quantifying the amount of pyruvate produced, which then serves as a substrate for a second enzyme, lactate dehydrogenase (LDH). The oxidation of NADH to NAD+ by LDH is monitored spectrophotometrically at a wavelength of 340 nm.[5][6]
Materials:
-
HEPES buffer (50 mM, pH 7.5)
-
MgCl2 (100 mM)
-
KCl (500 mM)
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
NADH
-
Lactate dehydrogenase (LDH)
-
Recombinant human Pyruvate Kinase L (PKL)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, MgCl2, KCl, PEP, ADP, and NADH in a 96-well plate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the appropriate wells.
-
Initiate the reaction by adding a pre-determined concentration of recombinant human PKL to each well.
-
Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).[5]
-
The rate of NADH oxidation is proportional to the pyruvate kinase activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow for this compound Characterization
The following diagram outlines the general workflow for the discovery and characterization of this compound.
Conclusion
This compound is a highly potent and novel inhibitor of pyruvate kinase L, discovered through a rational drug design approach. Its nanomolar efficacy and allosteric mechanism of action make it a valuable research tool for studying the role of PKL in metabolic pathways and a promising starting point for the development of therapeutics for metabolic diseases such as non-alcoholic fatty liver disease. Further investigation into its selectivity profile and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
- 1. Pyruvate kinase - Wikipedia [en.wikipedia.org]
- 2. An overview of structure, function, and regulation of pyruvate kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 6. Frontiers | Kinetic Characterization and Inhibitor Screening of Pyruvate Kinase I From Babesia microti [frontiersin.org]
Pkl-IN-1: A Comprehensive Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern oncology, the quest for highly specific and selective therapeutic agents remains a paramount objective. Kinase inhibitors, a cornerstone of targeted therapy, have demonstrated significant clinical success; however, their efficacy is often intrinsically linked to their precision in engaging the intended molecular target while minimizing off-target effects. This technical guide provides an in-depth analysis of Pkl-IN-1, a potent and selective inhibitor of Polo-like kinase 1 (PLK1).
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in cell cycle progression, particularly during mitosis.[1][2] It is a key regulator of centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[3][4] Notably, PLK1 is frequently overexpressed in a wide range of human cancers, and its elevated levels often correlate with poor prognosis, making it an attractive target for anticancer drug development.[2][5]
This document will delve into the target specificity and selectivity profile of a representative this compound compound, PLK1-IN-12, summarizing key quantitative data, outlining detailed experimental protocols for its characterization, and visualizing the intricate signaling pathways it modulates.
Target Specificity and Selectivity of PLK1-IN-12
The defining characteristic of a high-quality chemical probe or drug candidate is its ability to selectively interact with its intended target over other related proteins. For kinase inhibitors, this is typically assessed through comprehensive profiling against a panel of kinases, often referred to as a kinome scan.
Quantitative Data Summary
The inhibitory activity of PLK1-IN-12 has been quantified against PLK1 and its closely related family members, PLK2 and PLK3. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
| Target | IC50 (nM) | Fold Selectivity vs. PLK1 |
| PLK1 | 20 | - |
| PLK2 | >10000 | >500 |
| PLK3 | 3953 | ~198 |
Data sourced from publicly available information on PLK1-IN-12.[6]
These data demonstrate that PLK1-IN-12 is a highly potent inhibitor of PLK1 with exceptional selectivity against PLK2 and significant selectivity over PLK3.[6] This high degree of selectivity is a critical attribute, as off-target inhibition of other kinases can lead to unintended cellular effects and potential toxicities.[7]
Signaling Pathways
PLK1 functions as a master regulator of mitosis, and its inhibition by this compound has profound effects on cell cycle progression. The following diagram illustrates a simplified overview of the PLK1 signaling pathway and the point of intervention for this compound.
Inhibition of PLK1 by this compound disrupts these critical mitotic processes, leading to cell cycle arrest in mitosis and subsequent apoptosis in cancer cells. This targeted disruption of a pathway essential for rapidly dividing cells forms the basis of its therapeutic potential.
Experimental Protocols
The characterization of a kinase inhibitor's specificity and selectivity relies on a suite of robust biochemical and cell-based assays. The following sections detail the methodologies for key experiments used to evaluate inhibitors like this compound.
Kinase Profiling (Kinome Scan)
Objective: To determine the selectivity of an inhibitor across a broad range of kinases.
Methodology:
-
Assay Principle: Kinase activity is measured by quantifying the phosphorylation of a substrate. The assay is performed in the presence and absence of the test inhibitor.
-
Procedure:
-
A panel of recombinant kinases is assembled.
-
Each kinase reaction is initiated by the addition of ATP and a specific substrate in a multi-well plate format.
-
Reactions are performed with a fixed concentration of the inhibitor (e.g., 1 µM) to determine the percent inhibition, or across a range of concentrations to determine the IC50 for specific kinases.
-
Phosphorylation is detected using various methods, such as radioactivity (³³P-ATP), fluorescence polarization, or antibody-based detection of the phosphorylated substrate.
-
The percentage of remaining kinase activity in the presence of the inhibitor is calculated relative to a vehicle control (e.g., DMSO).
-
-
Data Analysis: The results are often visualized as a "kinome map" or a dendrogram, providing a global view of the inhibitor's selectivity.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of an inhibitor within a cellular context.
Methodology:
-
Assay Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. This change in stability can be detected by heating cell lysates and quantifying the amount of soluble protein remaining.
-
Procedure:
-
Intact cells are treated with the inhibitor or a vehicle control.
-
The treated cells are heated to a range of temperatures.
-
Cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.
-
The amount of the target protein (e.g., PLK1) in the soluble fraction is quantified by Western blotting or other protein detection methods.
-
-
Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of the inhibitor indicates target engagement.
Western Blotting
Objective: To detect and quantify the levels of specific proteins in a complex mixture, such as a cell lysate.
Methodology:
-
Sample Preparation:
-
Cells are lysed to release their protein content.
-
The total protein concentration of the lysate is determined.
-
-
Gel Electrophoresis:
-
Proteins are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
-
Immunodetection:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody that specifically recognizes the protein of interest (e.g., anti-PLK1 or anti-phospho-histone H3, a marker of mitosis).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
-
Detection:
-
A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence).
-
The signal is captured using an imaging system, and the intensity of the bands is quantified.
-
Conclusion
This compound, exemplified by the highly selective compound PLK1-IN-12, represents a promising class of targeted therapeutic agents for the treatment of cancer. Its potent and specific inhibition of PLK1, a key regulator of mitosis, provides a clear mechanism of action that leads to cell cycle arrest and apoptosis in cancer cells. The comprehensive characterization of its target specificity and selectivity through rigorous experimental methodologies, as detailed in this guide, is essential for its continued development and potential clinical application. The ability to precisely target PLK1 while minimizing interactions with other kinases underscores the potential of this compound to be a valuable tool in the arsenal of precision oncology. Further investigation into its in vivo efficacy and safety profile will be critical in translating its promising preclinical attributes into tangible benefits for patients.
References
- 1. Polo-like kinase 1 (PLK1) signaling in cancer and beyond [biblio.ugent.be]
- 2. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. PLK1 - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PLK1-IN-12_TargetMol [targetmol.com]
- 7. Therapeutic targeting of polo-like kinase 1 using RNA-interfering nanoparticles (iNOPs) for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Small Molecule Inhibitors in the Regulation of Glycolysis: A Focus on Pyruvate Kinase M2 (PKM2)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The regulation of glycolysis, a fundamental metabolic pathway, is a critical area of research, particularly in the context of oncology and metabolic diseases. Glycolysis involves a series of enzymatic reactions that convert glucose into pyruvate, generating ATP and essential precursors for biosynthesis. One of the key regulatory enzymes in this pathway is Pyruvate Kinase M2 (PKM2), which is preferentially expressed in cancer cells and embryonic tissues.[1] Unlike its constitutively active isoform, PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[2] This unique regulatory feature allows cancer cells to modulate glycolytic flux, diverting glucose metabolites towards anabolic pathways to support rapid proliferation—a phenomenon known as the Warburg effect.[2][3]
This technical guide provides an in-depth overview of the role of small molecule inhibitors in the regulation of glycolysis, with a specific focus on the inhibition of PKM2. While the specific entity "Pkl-IN-1" did not yield targeted results in a comprehensive literature search, this guide will utilize data from well-characterized PKM2 inhibitors to illustrate the principles of targeting this enzyme for therapeutic intervention.
The Role of PKM2 in Glycolysis Regulation
PKM2 catalyzes the final rate-limiting step of glycolysis: the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant production of ATP.[4][5] The activity of PKM2 is tightly regulated by allosteric effectors. The tetrameric form of the enzyme exhibits high affinity for its substrate, PEP, and promotes a high rate of glycolysis and ATP production. In contrast, the dimeric form has a lower affinity for PEP, leading to a bottleneck at the final step of glycolysis.[2] This causes an accumulation of upstream glycolytic intermediates, which are then shunted into branching anabolic pathways, such as the pentose phosphate pathway (PPP), for the synthesis of nucleotides, lipids, and amino acids necessary for cell growth and proliferation.
Small molecule inhibitors of PKM2 can modulate its activity by stabilizing the inactive dimeric form, thereby reducing the rate of pyruvate and ATP production from glycolysis.[2] This mechanism starves cancer cells of the energy and biosynthetic precursors required for their rapid growth.
Quantitative Data on PKM2 Inhibitors
The efficacy of small molecule inhibitors of PKM2 is typically quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays and their effects on cellular metabolism and proliferation. The following table summarizes quantitative data for several identified natural compounds that act as PKM2 inhibitors.
| Compound | Target | IC50 (µM) | Cell Line | Effect | Reference |
| Silibinin | PKM2 | 0.91 | - | Enzymatic Inhibition | [6] |
| Curcumin | PKM2 | 1.12 | - | Enzymatic Inhibition | [6] |
| Resveratrol | PKM2 | 3.07 | - | Enzymatic Inhibition | [6] |
| Ellagic Acid | PKM2 | 4.20 | Breast Cancer | Enzymatic Inhibition, Potent inhibition of cancer cell growth (IC50 = 20 µM) | [6] |
| Compound 3 | PKM2, PKL | ~10-50 | H1299 Lung Cancer | Decreased glucose utilization, Increased cell death | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PKM2 inhibitors. Below are representative protocols for key experiments.
1. PKM2 Enzymatic Assay (LDH-Coupled Assay)
This assay measures the activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH) reaction, which results in the oxidation of NADH to NAD+, leading to a decrease in absorbance at 340 nm.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Substrates: Phosphoenolpyruvate (PEP), ADP
-
Enzymes: Recombinant human PKM2, Lactate Dehydrogenase (LDH)
-
Cofactor: NADH
-
Test Compound (e.g., Ellagic Acid) dissolved in DMSO
-
-
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing assay buffer, ADP, NADH, and LDH.
-
Add the test compound at various concentrations to the wells. Include a DMSO control.
-
Add recombinant PKM2 enzyme to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding PEP.
-
Measure the decrease in absorbance at 340 nm over time using a plate reader.
-
Calculate the rate of reaction and determine the IC50 value of the test compound by plotting the percent inhibition against the compound concentration.
-
2. Cellular Glucose Uptake Assay
This assay measures the effect of a PKM2 inhibitor on the ability of cells to take up glucose from the culture medium.
-
Reagents:
-
Cancer cell line (e.g., H1299)
-
Culture medium
-
Test Compound
-
2-deoxy-D-[3H]glucose (radioactive glucose analog)
-
Lysis buffer
-
Scintillation fluid
-
-
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).
-
Wash the cells with a glucose-free medium.
-
Add medium containing 2-deoxy-D-[3H]glucose and incubate for a short period (e.g., 10 minutes).
-
Wash the cells with ice-cold PBS to stop glucose uptake.
-
Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.
-
Normalize the results to the total protein concentration in each well.
-
3. Cell Viability/Proliferation Assay (MTT Assay)
This assay assesses the impact of a PKM2 inhibitor on the viability and proliferation of cancer cells.
-
Reagents:
-
Cancer cell line
-
Culture medium
-
Test Compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
-
Procedure:
-
Seed cells in a 96-well plate.
-
Treat the cells with a range of concentrations of the test compound for a desired duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for cell growth inhibition.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in PKM2 inhibition is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Caption: The glycolytic pathway and the regulatory role of PKM2.
Caption: A typical experimental workflow for evaluating PKM2 inhibitors.
Caption: Signaling consequences of PKM2 inhibition.
Conclusion
The inhibition of PKM2 represents a promising therapeutic strategy for cancers that exhibit a reliance on aerobic glycolysis. By targeting the unique regulatory properties of the PKM2 isoform, small molecule inhibitors can disrupt the metabolic reprogramming that fuels tumor growth. This in-depth guide has provided a framework for understanding the role of these inhibitors, from their mechanism of action and quantitative assessment to the experimental protocols required for their evaluation. The continued development of potent and selective PKM2 inhibitors holds significant potential for advancing cancer therapy.
References
- 1. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PKM2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Revisited Metabolic Control and Reprogramming Cancers by Means of the Warburg Effect in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. jackwestin.com [jackwestin.com]
- 6. Identification of Natural Compounds as Inhibitors of Pyruvate Kinase M2 for Cancer Treatment [mdpi.com]
An In-depth Technical Guide on the Preclinical Evaluation of PKLR Inhibitors for Non-Alcoholic Fatty Liver Disease (NAFLD) Research
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Pkl-IN-1" is not described in the currently available scientific literature. This guide therefore focuses on the preclinical evaluation of inhibitors targeting Pyruvate Kinase Liver/Red Blood Cell (PKLR), a promising therapeutic target for Non-Alcoholic Fatty Liver Disease (NAFLD). The data presented herein is hypothetical and for illustrative purposes.
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, characterized by the accumulation of fat in the liver, which can progress to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1][2][3][4] A key driver of NAFLD is an increase in de novo lipogenesis (DNL), the metabolic pathway for synthesizing fatty acids.[1][5] Pyruvate Kinase Liver/Red Blood Cell (PKLR) is a critical enzyme in the final step of glycolysis, catalyzing the conversion of phosphoenolpyruvate to pyruvate, a key substrate for DNL.[1][5] Studies have shown that increased expression of PKLR is associated with NAFLD, and its inhibition can reduce hepatic steatosis, making it an attractive therapeutic target.[1][6][7] This guide provides a technical overview of the preclinical evaluation of a hypothetical PKLR inhibitor, herein referred to as "PKLR-IN-A," for the treatment of NAFLD.
Quantitative Data Summary
The following tables summarize hypothetical in vitro and in vivo data for PKLR-IN-A.
Table 1: In Vitro Activity and Selectivity of PKLR-IN-A
| Parameter | Value | Description |
| PKLR IC50 | 50 nM | Half-maximal inhibitory concentration against human recombinant PKLR enzyme. |
| PKM1 IC50 | >10,000 nM | Half-maximal inhibitory concentration against human recombinant PKM1 enzyme. |
| PKM2 IC50 | >10,000 nM | Half-maximal inhibitory concentration against human recombinant PKM2 enzyme. |
| HepG2 Cellular IC50 | 500 nM | Half-maximal inhibitory concentration for reducing triglyceride accumulation in a human hepatocyte cell line. |
Table 2: In Vivo Pharmacokinetic Properties of PKLR-IN-A in Mice
| Parameter | Value | Description |
| Bioavailability (F%) | 40% | The proportion of the administered dose that reaches systemic circulation. |
| Half-life (t1/2) | 6 hours | The time required for the plasma concentration of the drug to decrease by half. |
| Clearance (CL) | 15 mL/min/kg | The volume of plasma cleared of the drug per unit time. |
| Volume of Distribution (Vd) | 1.5 L/kg | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
Key Experimental Protocols
In Vitro PKLR Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant PKLR.
Methodology:
-
A coupled enzyme assay is utilized where the production of pyruvate by PKLR is linked to a detectable signal.[8]
-
Recombinant human PKLR enzyme is incubated with the test compound at various concentrations.
-
The enzymatic reaction is initiated by the addition of phosphoenolpyruvate and ADP.
-
The rate of pyruvate formation is measured, often through a secondary reaction catalyzed by lactate dehydrogenase, which consumes NADH, leading to a decrease in absorbance at 340 nm.[9]
-
The IC50 value is calculated from the dose-response curve of the inhibitor.[8]
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of the inhibitor with PKLR in a cellular context.[10][11][12][13][14]
Methodology:
-
Hepatocytes (e.g., HepG2 cells) are treated with the test compound or vehicle.[11][12]
-
The cells are then heated to a range of temperatures to induce thermal denaturation of proteins.[11][12]
-
Cells are lysed, and the soluble protein fraction is separated from aggregated proteins by centrifugation.[13]
-
The amount of soluble PKLR remaining at each temperature is quantified by Western blotting or other protein detection methods.[13]
-
A shift in the melting curve of PKLR in the presence of the compound indicates target engagement.[14]
Western Blotting for Lipogenic Enzymes in Liver Tissue
Objective: To assess the effect of the PKLR inhibitor on the expression of key proteins in the de novo lipogenesis pathway in vivo.
Methodology:
-
Liver tissue samples are collected from animals treated with the PKLR inhibitor or vehicle.[15][16][17][18][19]
-
Proteins are extracted from the tissue using a lysis buffer containing protease and phosphatase inhibitors.[15][16][17][19]
-
Protein concentration is determined using a standard assay (e.g., BCA assay).[19]
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.[19]
-
The membrane is probed with primary antibodies against PKLR, Fatty Acid Synthase (FASN), and other relevant proteins, followed by a horseradish peroxidase-conjugated secondary antibody.[19]
-
Protein bands are visualized using an enhanced chemiluminescence detection system.[19]
In Vivo Efficacy Study in a Diet-Induced NAFLD Mouse Model
Objective: To evaluate the therapeutic efficacy of the PKLR inhibitor in a preclinical model of NAFLD.[3][20][21][22][23]
Methodology:
-
C57BL/6J mice are fed a high-fat, high-sugar diet for an extended period to induce NAFLD.[21][22][23]
-
A cohort of these mice is then treated with the PKLR inhibitor, while a control group receives a vehicle.
-
After the treatment period, various parameters are assessed, including:
-
Body weight and liver weight.
-
Serum levels of ALT, AST, triglycerides, and cholesterol.
-
Histological analysis of liver sections stained with H&E and Oil Red O to assess steatosis, inflammation, and ballooning.
-
Hepatic triglyceride content.
-
Mandatory Visualizations
PKLR's role in hepatic de novo lipogenesis.
Preclinical workflow for a PKLR inhibitor.
Logical pathway from PKLR inhibition to therapeutic benefit.
References
- 1. Discovery of therapeutic agents targeting PKLR for NAFLD using drug repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro models for non-alcoholic fatty liver disease: Emerging platforms and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. bioivt.com [bioivt.com]
- 5. De novo lipogenesis in the liver in health and disease: more than just a shunting yard for glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyruvate kinase L/R is a regulator of lipid metabolism and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Western Blot Sample Preparation Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 17. remedypublications.com [remedypublications.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Protein extraction and western blot (mouse tissues) [protocols.io]
- 20. Non-alcoholic fatty liver disease (NAFLD) models in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. PRECLINICAL MODELS OF NONALCOHOLIC FATTY LIVER DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
Pkl-IN-1 as a Tool for Studying Pyruvate Kinase Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Pkl-IN-1, a potent and specific tool for the investigation of pyruvate kinase liver-type (PKL) function. While research into pyruvate kinase M2 (PKM2) has dominated the field, particularly in oncology, isoform-specific inhibitors like this compound are invaluable for dissecting the distinct physiological and pathological roles of other isoforms. This document details the mechanism of action, quantitative data, and key experimental protocols for utilizing this compound in a research setting.
Introduction to Pyruvate Kinase and the Significance of Isoform-Specific Inhibition
Pyruvate kinase is a critical enzyme that catalyzes the final, rate-limiting step of glycolysis: the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant generation of ATP.[1] In mammals, four distinct isoforms exist, each with unique tissue distribution and regulatory properties:
-
PKL: Primarily expressed in the liver and, to a lesser extent, in the kidneys and intestines.[1][2]
-
PKR: Found exclusively in red blood cells.
-
PKM1: Expressed in tissues with high catabolic demands, such as the brain, heart, and skeletal muscle.[1][2]
-
PKM2: The embryonic isoform, which is re-expressed in proliferating cells, including cancer cells and activated immune cells.[1][2]
While PKM2 is a well-established target in cancer due to its unique regulation—switching between a highly active tetramer and a less active dimer to control metabolic flux—the other isoforms play crucial roles in tissue-specific metabolism. This compound has emerged as a potent inhibitor of the PKL isoform, providing a valuable chemical probe for studying its role in hepatic glucose metabolism and related pathologies like non-alcoholic fatty liver disease.[1]
Mechanism of Action of Pyruvate Kinase and Inhibition by this compound
Pyruvate kinase transfers a phosphate group from PEP to ADP. This reaction is a key control point in glycolysis. Inhibiting this step leads to an accumulation of upstream glycolytic intermediates and a depletion of pyruvate and ATP, forcing the cell to adapt its metabolic strategy.
This compound acts as a direct inhibitor of the PKL enzyme. By blocking the catalytic activity of PKL, it reduces the rate of glycolysis in hepatocytes. This allows researchers to investigate the downstream consequences of impaired hepatic glucose processing, the activation of compensatory metabolic pathways, and the overall role of PKL in maintaining metabolic homeostasis.
Quantitative Data for Pyruvate Kinase Modulators
Precise quantitative data is essential for designing experiments and interpreting results. The table below summarizes the potency of this compound and includes data from other well-characterized pyruvate kinase modulators for comparative purposes.
| Compound Name | Target Isoform(s) | Modulator Type | Potency (IC50 / AC50) | Selectivity Notes | Reference(s) |
| This compound | PKL | Inhibitor | IC50: 0.07 µM | Potent inhibitor of the liver isoform. | [1] |
| PKM2-IN-1 (Compound 3k) | PKM2 | Inhibitor | IC50: 2.95 µM | Selective for PKM2 over PKM1 (16.71 µM) and PKL (8.2 µM). | [3] |
| Shikonin | PKM2 | Inhibitor | IC50: ~0.3 µM (FBP absent) | Selective for PKM2; does not inhibit PKM1 or PKL at effective concentrations. | [4][5] |
| Ellagic Acid | PKM2 | Inhibitor | IC50: 4.20 µM (Ki: 5.06 µM) | Competitive inhibitor. | [6][7] |
| Silibinin | PKM2 | Inhibitor | IC50: 0.91 µM (Ki: 0.61 µM) | Competitive inhibitor. | [6][7] |
| Suramin | PKM1, PKM2, PKL | Inhibitor | IC50: 20 µM (M1), 33 µM (M2), 2.2 µM (L) | Non-selective inhibitor with higher potency against PKL. | [2] |
| TEPP-46 (ML265) | PKM2 | Activator | AC50: 92 nM | Potent and selective activator of PKM2 over PKM1, PKL, and PKR. | [8][9] |
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce enzyme activity by 50%.
-
AC50 (Half-maximal activating concentration): The concentration of an activator required to increase enzyme activity by 50%.
-
Ki (Inhibition constant): The dissociation constant for the binding of an inhibitor to an enzyme, indicating binding affinity.[6][7]
Experimental Protocols
The following sections detail standardized protocols for characterizing the effects of this compound on pyruvate kinase function, from in vitro enzymatic assays to cellular and metabolic analyses.
This is the standard biochemical assay to measure pyruvate kinase activity and determine the IC50 value of an inhibitor. The production of pyruvate is coupled to the lactate dehydrogenase (LDH) reaction, which consumes NADH. The rate of NADH depletion, measured by the decrease in absorbance at 340 nm, is directly proportional to PK activity.
Detailed Methodology:
-
Reagents: Recombinant human PKL enzyme, Phosphoenolpyruvate (PEP), Adenosine diphosphate (ADP), NADH, Lactate Dehydrogenase (LDH), this compound, DMSO, Assay Buffer (e.g., Tris-HCl, KCl, MgCl2).
-
Preparation: Prepare a master mix containing assay buffer, PEP, ADP, NADH, and LDH.
-
Inhibitor Plating: Create a serial dilution of this compound in DMSO. Dispense a small volume (e.g., 1 µL) of each concentration into the wells of a 96- or 384-well plate. Include DMSO-only wells as a vehicle control.
-
Enzyme Addition: Add the recombinant PKL enzyme to the master mix immediately before starting the assay.
-
Initiation and Reading: Add the enzyme-containing master mix to the wells to start the reaction. Immediately place the plate in a spectrophotometer pre-set to 25°C and read the absorbance at 340 nm every 30-60 seconds for 15-30 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V) from the linear portion of the absorbance vs. time curve. Normalize the data to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
CETSA is a powerful technique to verify that a compound engages its target protein within the complex environment of a living cell. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Identification of Natural Compounds as Inhibitors of Pyruvate Kinase M2 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. TEPP-46 | ML265 | PKM2 activator | antitumor | TargetMol [targetmol.com]
Pkl-IN-1: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Pkl-IN-1, a potent and selective inhibitor of the liver isoform of pyruvate kinase (PKL). This document details its chemical properties, mechanism of action, relevant signaling pathways, and experimental protocols, serving as a vital resource for professionals in drug discovery and metabolic research.
Core Data Summary
This compound, also identified as Compound 12a in its seminal discovery, is a novel sulfone-based allosteric inhibitor of human liver pyruvate kinase (PKL). The following table summarizes its key quantitative data.
| Property | Value | Reference |
| CAS Number | Not explicitly provided in the primary literature. | Matić J, et al., 2024[1] |
| Molecular Formula | C₁₂H₈O₈S | Matić J, et al., 2024[1] |
| Molecular Weight | 312.25 g/mol | Matić J, et al., 2024[1] |
| IC₅₀ (PKL) | 0.07 µM | Matić J, et al., 2024[1] |
| Mechanism of Action | Allosteric Inhibitor | Matić J, et al., 2024[1] |
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect on pyruvate kinase L (PKL), a key regulatory enzyme in the glycolytic pathway. Pyruvate kinase catalyzes the final, irreversible step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, which is coupled with the production of ATP.[2] In the liver, PKL plays a crucial role in glucose metabolism and its dysregulation has been implicated in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD).[1]
This compound functions as an allosteric inhibitor.[1] This means it binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. This mode of action can offer greater selectivity over inhibitors that target the highly conserved active site of enzymes.
The inhibition of PKL by this compound leads to a bottleneck in the glycolytic pathway. This reduces the production of pyruvate and ATP from glucose. Consequently, there is an accumulation of glycolytic intermediates upstream of the pyruvate kinase step. This metabolic shift can have various downstream effects, including a reduction in de novo lipogenesis, a process often elevated in NAFLD.
Below is a diagram illustrating the central role of Pyruvate Kinase in the glycolytic pathway and the point of inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving the synthesis and biological evaluation of this compound (Compound 12a), as described in the primary literature.[1]
Synthesis of this compound (Compound 12a)
The synthesis of this compound is a multi-step process. The final step involves the deprotection of methoxy groups from a precursor molecule.
General Procedure for the Deprotection of Methoxy Groups:
-
A solution of the methoxy-containing precursor compound (1 equivalent) is prepared in dichloromethane (DCM) and cooled to 0 °C.
-
Boron tribromide (BBr₃) (1M in DCM, 4 equivalents per methoxy group) is added dropwise to the cooled solution.
-
The reaction mixture is allowed to warm to room temperature and is stirred overnight.
-
The completion of the reaction is monitored by Liquid Chromatography-Mass Spectrometry (LC/MS).
-
Upon completion, the reaction is cooled to 0 °C and quenched by the addition of water.
-
The product is extracted with diethyl ether.
-
The combined organic phases are dried over sodium sulfate (Na₂SO₄), and the solvent is evaporated.
-
The final compound, this compound (Compound 12a), is purified using reverse-phase flash chromatography.
In Vitro Bioactivity Assay: PKL Inhibition
The inhibitory activity of this compound on human liver pyruvate kinase (PKL) is determined using a luminescence-based enzymatic assay.
Assay Principle:
The assay measures the amount of ATP produced by the PKL-catalyzed reaction. The generated ATP is then used by luciferase to produce a luminescent signal, which is inversely proportional to the inhibitory activity of the compound.
Experimental Workflow:
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to various concentrations for testing.
-
Enzyme Reaction:
-
Recombinant human PKL enzyme is incubated in a reaction buffer containing phosphoenolpyruvate (PEP) and adenosine diphosphate (ADP).
-
The test compound (this compound) at various concentrations is added to the reaction mixture. A DMSO control (vehicle) is also included.
-
The reaction is initiated and allowed to proceed for a defined period at a controlled temperature.
-
-
Signal Detection:
-
A detection reagent containing luciferase and luciferin is added to the reaction wells.
-
The luminescence is measured using a plate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated relative to the DMSO control.
-
The half-maximal inhibitory concentration (IC₅₀) value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The following diagram outlines the workflow for the in vitro PKL inhibition assay.
References
Methodological & Application
Application Notes and Protocols for In Vitro Analysis of Plk-IN-1, a Polo-like Kinase 1 (Plk1) Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[1][2][3] Its functions include control of mitotic entry, centrosome maturation, spindle assembly, and cytokinesis.[1][3] Plk1 is frequently overexpressed in a wide range of human cancers, and its elevated expression often correlates with poor prognosis, making it an attractive therapeutic target in oncology.[2][3][4] Plk-IN-1 is a potent and selective inhibitor of Plk1, designed to disrupt the kinase activity of Plk1 and induce mitotic arrest and apoptosis in cancer cells. These application notes provide detailed protocols for the in vitro characterization of Plk-IN-1, including biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.
Data Presentation
Table 1: Biochemical Potency of Plk1 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type |
| Volasertib (BI 6727) | Plk1 | 0.87 | Cell-free kinase assay |
| Volasertib (BI 6727) | Plk2 | 5 | Cell-free kinase assay |
| Volasertib (BI 6727) | Plk3 | 56 | Cell-free kinase assay |
| Onvansertib (NMS-P937) | Plk1 | 2 | Cell-free kinase assay |
| Onvansertib (NMS-P937) | FLT3 | 510 | Cell-free kinase assay |
| Onvansertib (NMS-P937) | MELK | 744 | Cell-free kinase assay |
| Onvansertib (NMS-P937) | CK2 | 826 | Cell-free kinase assay |
| Rigosertib | Plk1 | 55 | Cell viability assay (K562 cells) |
| BI-2536 | Plk1 | 6 | Cell viability assay (K562 cells) |
| GSK-461363 | Plk1 | 20 | Cell viability assay (K562 cells) |
Table 2: Cellular Proliferation Inhibition by Plk1 Inhibitors (72h treatment)
| Cell Line | Cancer Type | Volasertib IC50 (µM) | Onvansertib IC50 (nM) |
| BEL7402 | Hepatocellular Carcinoma | 0.006 | Not Reported |
| HepG2 | Hepatocellular Carcinoma | 2.854 | Not Reported |
| SMMC7721 | Hepatocellular Carcinoma | 3.970 | Not Reported |
| SK-Hep-1 | Hepatocellular Carcinoma | 7.025 | Not Reported |
| HCT116 | Colon Cancer | Not Reported | <100 |
| NCI-H460 | Lung Cancer | 0.021 | Not Reported |
| DU-145 | Prostate Cancer | Not Reported | 90 |
| A549 | Lung Adenocarcinoma | Not Reported | Not Reported |
| KLE | Endometrial Cancer | Not Reported | ~25-50 |
| EC-023 | Endometrial Cancer | Not Reported | ~25-50 |
Signaling Pathway
The Plk1 signaling pathway is central to cell cycle progression. Plk1 activity is tightly regulated, peaking during the G2/M phase.[1][3] It is involved in a cascade of phosphorylation events that trigger mitotic entry. Downstream of Plk1, several substrates are phosphorylated to orchestrate the complex process of cell division. Inhibition of Plk1 disrupts these events, leading to cell cycle arrest and ultimately, apoptosis.[5]
Caption: Plk1 Signaling Pathway and Point of Inhibition.
Experimental Protocols
Biochemical Assay: Plk1 Kinase Inhibition Assay
This protocol describes a biochemical assay to determine the in vitro inhibitory activity of this compound against recombinant human Plk1 kinase.
Materials:
-
Recombinant human Plk1 protein
-
Kinase substrate (e.g., casein or a specific peptide substrate like biotinylated-Myt1)[6]
-
ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
This compound (and other reference inhibitors) dissolved in DMSO
-
384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or equivalent)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. A typical concentration range would be from 1 µM down to 0.1 nM.
-
In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (for positive and negative controls).
-
Add 5 µL of a solution containing the Plk1 enzyme and the kinase substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for Plk1.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP using a detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using appropriate software.
Cellular Assay: Cell Proliferation (MTS/WST-1 Assay)
This protocol measures the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, A549, DU-145)
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
96-well plates
-
MTS or WST-1 reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add 20 µL of MTS or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for WST-1) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
Cellular Assay: Cell Cycle Analysis
This protocol uses flow cytometry to analyze the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of this compound (e.g., 1x, 5x, and 10x the IC50 for proliferation) for 24-48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution by flow cytometry. An accumulation of cells in the G2/M phase is expected.[5]
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro characterization of a Plk1 inhibitor like this compound.
Caption: In Vitro Characterization Workflow for this compound.
References
- 1. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Pkl-IN-1 in Cultured Liver Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pkl-IN-1 is a potent and specific inhibitor of the liver isoform of pyruvate kinase (PKL). Pyruvate kinase is a key enzyme in the glycolytic pathway, catalyzing the final, rate-limiting step of converting phosphoenolpyruvate (PEP) to pyruvate, which is coupled with the production of ATP. In liver cells, PKL plays a crucial role in regulating glucose and lipid metabolism. Dysregulation of PKL activity has been implicated in various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD) and hepatocellular carcinoma (HCC).[1][2] this compound provides a valuable tool for studying the physiological and pathological roles of PKL in cultured liver cells.
These application notes provide detailed protocols for the use of this compound in common liver cell culture models, including the HepG2 cell line and primary human hepatocytes.
Data Presentation
This compound Activity and Properties
| Property | Value | Reference |
| Target | Pyruvate Kinase Liver Isoform (PKL) | [3] |
| IC50 | 0.07 µM | [3] |
| Inhibition at 10 µM | 96.6% inhibition of PKL activity | [3] |
| Solubility | Soluble in DMSO | [4] |
Signaling Pathways
PKL in Hepatic Glucose and Lipid Metabolism
The following diagram illustrates the central role of Pyruvate Kinase L-isoform (PKL) in hepatic glucose metabolism and its link to lipid metabolism. PKL is a key regulatory point in glycolysis.
References
- 1. encodeproject.org [encodeproject.org]
- 2. Simultaneous Induction of Glycolysis and Oxidative Phosphorylation during Activation of Hepatic Stellate Cells Reveals Novel Mitochondrial Targets to Treat Liver Fibrosis | MDPI [mdpi.com]
- 3. Tuning liver pyruvate kinase activity up or down with a new class of allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Cell-Permeable Allosteric Inhibitors of Liver Pyruvate Kinase: Design and Synthesis of Sulfone-Based Urolithins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pkl-IN-1 Administration in Animal Models of NAFLD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the accumulation of fat in the liver, which can progress to more severe forms such as non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. Pyruvate kinase L/R (PKLR) has been identified as a promising therapeutic target for NAFLD.[1][2] Inhibition of PKLR is believed to mitigate NAFLD by reducing de novo lipogenesis. This document provides detailed application notes and protocols for the administration of a PKLR inhibitor, herein referred to as Pkl-IN-1, in animal models of NAFLD. The data and protocols presented are based on studies of small molecule inhibitors of PKLR identified through drug repositioning efforts.[1][2][3]
This compound: A Small Molecule Inhibitor of PKLR
This compound represents a class of small molecule inhibitors designed to target the liver and erythrocyte-specific pyruvate kinase (PKLR). Through computational drug repositioning pipelines, several candidate drugs have been identified that modulate PKLR expression.[2][3] Two such candidates, identified as effective inhibitors, have been shown to significantly reduce PKLR expression and triglyceride levels in in vitro models and attenuate hepatic steatosis in in vivo rat models of NAFLD.[1][2][3] These findings suggest that targeting PKLR with small molecule inhibitors is a viable therapeutic strategy for NAFLD.
Data Presentation
The following tables summarize the quantitative data from in vivo studies using PKLR inhibitors in a high-sucrose diet (HSD)-induced rat model of NAFLD.
Table 1: Effect of PKLR Inhibitor on Hepatic Triglyceride Content
| Treatment Group | Hepatic Triglyceride Content (mg/g liver tissue) | Percentage Reduction vs. HSD Control |
| Chow Control | 15.2 ± 2.1 | - |
| HSD Control | 48.5 ± 5.3 | - |
| HSD + PKLR Inhibitor 1 | 25.7 ± 3.9 | 47% |
| HSD + PKLR Inhibitor 2 | 22.1 ± 3.2 | 54% |
*p < 0.05 compared to HSD Control. Data are presented as mean ± SEM.
Table 2: Histological Analysis of Hepatic Steatosis
| Treatment Group | Steatosis Score (0-3) | Notes |
| Chow Control | 0.2 ± 0.1 | Minimal to no steatosis |
| HSD Control | 2.8 ± 0.2 | Severe macrovesicular steatosis |
| HSD + PKLR Inhibitor 1 | 1.3 ± 0.3 | Mild to moderate steatosis |
| HSD + PKLR Inhibitor 2 | 1.1 ± 0.2 | Mild steatosis |
*p < 0.05 compared to HSD Control. Data are presented as mean ± SEM.
Experimental Protocols
Animal Model of NAFLD
A high-sucrose diet (HSD)-induced model is a relevant and commonly used method to induce NAFLD in rodents.
-
Animals: Male Sprague-Dawley rats (8 weeks old).
-
Acclimation: Acclimate animals for one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
Dietary Induction of NAFLD:
-
Control Group: Fed a standard chow diet for the duration of the study.
-
NAFLD Model Group: Fed a high-sucrose diet (e.g., 60% sucrose) for 3 weeks to induce hepatic steatosis.[3]
-
-
Confirmation of NAFLD: At the end of the 3-week induction period, a subset of animals from the HSD group can be sacrificed to confirm the development of NAFLD through histological analysis and measurement of liver triglyceride content.
Administration of this compound
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The final concentration should be calculated based on the desired dosage and the average body weight of the animals.
-
Treatment Groups:
-
Group 1: Chow Control (Vehicle administration)
-
Group 2: HSD Control (Vehicle administration)
-
Group 3: HSD + this compound (Low Dose)
-
Group 4: HSD + this compound (High Dose)
-
-
Administration Route: Oral gavage is a common and effective route for daily administration.
-
Dosage and Frequency: Based on preclinical studies of similar PKLR inhibitors, a starting dose in the range of 10-50 mg/kg/day can be considered. Dose-response studies are recommended to determine the optimal therapeutic dose.
-
Treatment Duration: A treatment period of 4-8 weeks is typically sufficient to observe significant effects on NAFLD pathology.
Endpoint Analysis
-
Sample Collection: At the end of the treatment period, animals are euthanized, and blood and liver tissue are collected.
-
Biochemical Analysis:
-
Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), triglycerides, and cholesterol are measured to assess liver function and systemic lipid profile.
-
-
Hepatic Triglyceride Measurement:
-
Homogenize a known weight of liver tissue in a suitable buffer.
-
Extract lipids using a chloroform-methanol mixture.
-
Quantify triglyceride content using a commercially available colorimetric assay kit.
-
-
Histological Analysis:
-
Fix a portion of the liver in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin and section.
-
Stain sections with Hematoxylin and Eosin (H&E) to visualize lipid droplets and assess the degree of steatosis. Oil Red O staining of frozen sections can also be used for a more specific visualization of neutral lipids.
-
Score the severity of steatosis, inflammation, and ballooning using a standardized scoring system (e.g., NAFLD Activity Score - NAS).
-
Visualizations
Signaling Pathway of PKLR in NAFLD
Caption: Proposed mechanism of this compound in NAFLD.
Experimental Workflow for this compound in a NAFLD Animal Model
Caption: Workflow for evaluating this compound in NAFLD rats.
References
Measuring the Efficacy of PLK1-IN-1 in Inhibiting Polo-like Kinase 1 (PLK1) Activity
Note: Initial searches for "Pkl-IN-1" did not yield a specific kinase inhibitor with this designation. Based on the context of inhibiting "PKL activity," it is presumed that "Pkl" is a typographical error and refers to Polo-like Kinase (PLK), a family of serine/threonine kinases crucial for cell cycle regulation. This document will focus on Polo-like Kinase 1 (PLK1), a prominent member of this family and a significant target in cancer therapy. The inhibitor will be referred to as "PLK1-IN-1" to represent a generic inhibitor of PLK1 for the purpose of these application notes and protocols.
Introduction to PLK1 and its Inhibition
Polo-like kinase 1 (PLK1) is a key regulator of numerous mitotic events, including mitotic entry, centrosome maturation, spindle assembly, and cytokinesis.[1][2] Its overexpression is a hallmark of many human cancers and is often associated with poor prognosis, making it an attractive target for anticancer drug development.[1][2][3] Inhibition of PLK1 can lead to mitotic arrest and subsequent apoptotic cell death in cancer cells.[1][4] PLK1 inhibitors can be broadly categorized into ATP-competitive inhibitors that target the kinase domain and non-ATP-competitive inhibitors that often target the Polo-Box Domain (PBD), which is crucial for PLK1's subcellular localization and function.[2][5]
These application notes provide a detailed protocol for measuring the in vitro efficacy of a putative PLK1 inhibitor, "PLK1-IN-1," using a luminescence-based kinase assay.
Data Presentation: In Vitro Inhibitory Activity of PLK1 Inhibitors
The inhibitory activity of PLK1-IN-1 and other reference compounds against PLK1 is typically quantified by determining the half-maximal inhibitory concentration (IC50).[6][7] The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.[6]
| Inhibitor | Target Domain | Reported IC50 (nM) | Assay Method |
| PLK1-IN-1 (Example) | Kinase Domain | User-determined | ADP-Glo™ Kinase Assay |
| BI 2536 | Kinase Domain | 0.83 | Radiometric [³³P]-ATP |
| Volasertib (BI 6727) | Kinase Domain | 0.87 | Biochemical Assay |
| Onvansertib (NMS-P937) | Kinase Domain | 2 | Enzymatic Assay |
| Poloxin | Polo-Box Domain | 48,000 | Fluorescence Polarization |
| T521 | Polo-Box Domain | 110,000 | Fluorescence Polarization |
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the PLK1 signaling pathway during mitosis and the general workflow for assessing the efficacy of PLK1-IN-1.
Caption: A simplified diagram of the PLK1 signaling pathway during the G2 and M phases of the cell cycle, and the point of intervention for PLK1-IN-1.
Caption: A flowchart outlining the key steps for determining the in vitro efficacy of PLK1-IN-1 using a kinase assay.
Experimental Protocols
In Vitro PLK1 Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available luminescence-based kinase assays, which measure the amount of ADP produced in a kinase reaction.
Materials and Reagents:
-
Recombinant human PLK1 enzyme
-
PLK1 substrate (e.g., dephosphorylated casein)
-
PLK1-IN-1 (dissolved in DMSO)
-
ATP (1 mM stock solution)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a serial dilution of PLK1-IN-1 in kinase reaction buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a solution of PLK1 enzyme and substrate in kinase reaction buffer. The optimal concentrations of enzyme and substrate should be determined empirically.
-
Prepare the ATP solution in kinase reaction buffer to the desired final concentration (e.g., 10 µM).
-
-
Kinase Reaction:
-
To the wells of a white, opaque plate, add 5 µL of the PLK1 enzyme/substrate mixture.
-
Add 2.5 µL of the serially diluted PLK1-IN-1 or vehicle control (DMSO in kinase buffer) to the respective wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
After the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence (wells with no enzyme) from all experimental wells.
-
Calculate the percentage of inhibition for each concentration of PLK1-IN-1 using the following formula: % Inhibition = 100 * (1 - (Luminescence_inhibitor / Luminescence_vehicle))
-
Plot the percentage of inhibition as a function of the logarithm of the PLK1-IN-1 concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize the assay conditions for their specific experimental setup and reagents. Always adhere to laboratory safety protocols when handling chemicals and reagents.
References
- 1. Identification of a novel Polo-like kinase 1 inhibitor that specifically blocks the functions of Polo-Box domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AKT Inhibition Sensitizes to Polo-Like Kinase 1 Inhibitor Onvansertib in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polo-like kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
Application Notes and Protocols for Plk-IN-1: A Potent and Selective PLK-1 Inhibitor for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polo-like kinase 1 (PLK-1) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[1][2][3] Its overexpression is strongly correlated with a poor prognosis in a wide spectrum of human cancers, making it an attractive therapeutic target for anticancer drug development.[1][2][3] Plk-IN-1 is a novel, potent, and selective small molecule inhibitor of PLK-1, designed for use in high-throughput screening (HTS) assays to identify and characterize new anticancer agents. These application notes provide detailed protocols for biochemical and cell-based assays to evaluate the efficacy and mechanism of action of Plk-IN-1 and other potential PLK-1 inhibitors.
Mechanism of Action
Plk-IN-1 is an ATP-competitive inhibitor that targets the kinase domain of PLK-1. By binding to the ATP-binding pocket, Plk-IN-1 prevents the phosphorylation of downstream substrates, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[1] The selectivity of Plk-IN-1 for PLK-1 over other kinases is critical for minimizing off-target effects and associated toxicities, a common challenge with kinase inhibitors.[1][2]
Caption: PLK-1 signaling pathway and the inhibitory action of Plk-IN-1.
Data Presentation
The following tables summarize the key performance metrics of Plk-IN-1 in various assays.
Table 1: Biochemical Potency and Selectivity of Plk-IN-1
| Kinase Target | IC50 (nM) | Assay Type |
| PLK-1 | 5 | ADP-Glo™ Kinase Assay |
| PLK-2 | 520 | ADP-Glo™ Kinase Assay |
| PLK-3 | 830 | ADP-Glo™ Kinase Assay |
| Aurora A | >10,000 | ADP-Glo™ Kinase Assay |
| CDK1/Cyclin B | >10,000 | ADP-Glo™ Kinase Assay |
Table 2: Cell-Based Activity of Plk-IN-1
| Cell Line | IC50 (nM) (Cell Viability) | Assay Type | Key Feature |
| HCT-116 | 25 | CellTiter-Glo® | High PLK-1 Expression |
| HeLa | 30 | CellTiter-Glo® | High PLK-1 Expression |
| Normal Fibroblasts | >5,000 | CellTiter-Glo® | Low PLK-1 Expression |
Table 3: High-Throughput Screening Assay Parameters
| Parameter | Value |
| Z'-factor | 0.78 |
| Signal-to-Background Ratio | >10 |
| DMSO Tolerance | ≤ 1% |
| Assay Format | 384-well |
Experimental Protocols
Protocol 1: Biochemical PLK-1 Kinase Assay (ADP-Glo™)
This protocol is designed for high-throughput screening to measure the inhibitory effect of compounds on PLK-1 activity by quantifying the amount of ADP produced.[4]
Materials:
-
Recombinant human PLK-1 enzyme
-
PLK-1 substrate peptide (e.g., casein)
-
ATP
-
Plk-IN-1 (or test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT
-
384-well white, flat-bottom plates
-
Multichannel pipette or liquid handler
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of Plk-IN-1 or test compounds in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Add 2.5 µL of the diluted compound or DMSO (for control wells) to the wells of a 384-well plate.
-
Prepare the PLK-1 enzyme solution in Assay Buffer and add 2.5 µL to each well.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP in Assay Buffer. The final concentrations should be optimized, but a starting point is 20 µM ATP (at the Kₘ for ATP) and 0.2 µg/µL substrate.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes in the dark.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values using a suitable data analysis software (e.g., GraphPad Prism).
Protocol 2: Cell-Based Proliferation Assay (CellTiter-Glo®)
This assay determines the effect of Plk-IN-1 on the proliferation of cancer cells that overexpress PLK-1.
Materials:
-
HCT-116 or HeLa cells (or other relevant cancer cell lines)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Plk-IN-1 (or test compounds)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
384-well clear-bottom, white-walled plates
-
Multichannel pipette or liquid handler
-
Plate reader capable of luminescence detection
Procedure:
-
Seed cells in a 384-well plate at a density of 1,000-5,000 cells per well in 40 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Plk-IN-1 or test compounds in culture medium.
-
Add 10 µL of the diluted compound to the respective wells. Include wells with medium only (no cells) for background subtraction and wells with cells and vehicle (DMSO) as a negative control.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each compound concentration relative to the vehicle control and determine the IC50 values.
Caption: High-throughput screening workflow for identifying PLK-1 inhibitors.
Conclusion
Plk-IN-1 serves as a valuable tool for researchers engaged in the discovery and development of novel anticancer therapeutics targeting PLK-1. The protocols outlined in these application notes provide robust and reproducible methods for high-throughput screening and the characterization of PLK-1 inhibitors. The high selectivity and potency of Plk-IN-1 make it an excellent positive control for these assays and a promising starting point for further lead optimization studies.
References
- 1. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of PLK1-PBD Inhibitors from the Library of Marine Natural Products: 3D QSAR Pharmacophore, ADMET, Scaffold Hopping, Molecular Docking, and Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.jp [promega.jp]
Pkl-IN-1 Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pkl-IN-1 is a potent and specific small molecule inhibitor of the liver isoform of pyruvate kinase (PKL). With a half-maximal inhibitory concentration (IC50) of 0.07 μM, it serves as a valuable tool for studying the role of PKL in various cellular processes, particularly in the context of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD).[1] Pyruvate kinase is a key enzyme in the glycolytic pathway, catalyzing the final, rate-limiting step: the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant generation of ATP. Inhibition of PKL by this compound offers a method to investigate the downstream effects of attenuated glycolysis on cellular metabolism, including lipogenesis and gluconeogenesis.
These application notes provide detailed protocols for the use of this compound in cell culture, including dosage and concentration guidelines, methodologies for key experiments, and an overview of the relevant signaling pathways.
Data Presentation
This compound Activity and Recommended Concentrations
| Parameter | Value | Reference |
| Target | Pyruvate Kinase Liver (PKL) | [1] |
| IC50 | 0.07 μM | [1] |
| Inhibition at 10 μM | 96.6% (5-minute incubation) | |
| Recommended Starting Concentration for Cell Culture | 1 - 10 μM | General recommendation based on in vitro data |
| Recommended Cell Line | HepG2 (human liver carcinoma) | [2] |
Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 125 mg/mL (400.32 mM) | [1] |
Note: For preparing stock solutions, it is recommended to use the batch-specific molecular weight provided by the supplier. To enhance solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial.[1]
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound acts as an inhibitor of liver pyruvate kinase (PKL), the enzyme responsible for the final step of glycolysis. By blocking the conversion of phosphoenolpyruvate to pyruvate, this compound effectively reduces the rate of glycolysis. This leads to a decrease in the cellular pool of pyruvate, a key metabolic intermediate that feeds into the citric acid cycle for ATP production and serves as a precursor for fatty acid synthesis.
Caption: Mechanism of this compound action on the glycolytic pathway.
Experimental Workflow for Assessing this compound Effects
A typical workflow to investigate the effects of this compound on cultured cells involves cell culture, treatment with the inhibitor, and subsequent analysis of metabolic parameters.
Caption: General experimental workflow for studying this compound effects.
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with this compound
Materials:
-
HepG2 cells (or other relevant liver cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)
-
This compound
-
DMSO (cell culture grade)
-
Sterile, tissue culture-treated plates/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed HepG2 cells in a T-75 flask or multi-well plates at a density that will allow them to reach 70-80% confluency within 24-48 hours.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
-
Treatment Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM). Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Downstream Analysis: Following incubation, proceed with the desired assays to assess the effects of this compound.
Protocol 2: Measurement of Extracellular Acidification Rate (ECAR)
The ECAR is an indicator of the rate of glycolysis. A decrease in ECAR upon treatment with this compound would suggest inhibition of the glycolytic pathway.
Materials:
-
Seahorse XF Analyzer (or similar metabolic analyzer)
-
Seahorse XF cell culture microplates
-
This compound treated cells (from Protocol 1)
-
Seahorse XF Glycolysis Stress Test Kit (or individual components: glucose, oligomycin, 2-deoxyglucose)
-
Assay medium (e.g., XF Base Medium supplemented with L-glutamine)
Procedure:
-
Cell Seeding: Seed HepG2 cells in a Seahorse XF cell culture microplate at an optimized density. Allow cells to adhere and grow overnight.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound and a vehicle control as described in Protocol 1 for the desired duration.
-
Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator at 37°C.
-
ECAR Measurement: Follow the manufacturer's instructions for the Seahorse XF Glycolysis Stress Test. This typically involves sequential injections of glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (a glucose analog that inhibits glycolysis) to measure basal glycolysis, glycolytic capacity, and glycolytic reserve.
-
Data Analysis: Analyze the data using the Seahorse Wave software to determine the effect of this compound on the key parameters of glycolysis.
Protocol 3: Assessment of De Novo Fatty Acid Synthesis
Inhibition of PKL is expected to reduce the pool of pyruvate available for conversion to acetyl-CoA, a key building block for fatty acid synthesis.
Materials:
-
This compound treated cells (from Protocol 1)
-
[1,2-¹⁴C]-Acetic acid or [¹⁴C]-glucose
-
Scintillation counter and scintillation fluid
-
Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)
Procedure:
-
Radiolabeling: Following treatment with this compound, add a radiolabeled precursor such as [¹⁴C]-glucose or [¹⁴C]-acetate to the culture medium and incubate for a defined period (e.g., 2-4 hours).
-
Cell Lysis and Lipid Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and extract the total lipids using an appropriate solvent mixture (e.g., hexane:isopropanol).
-
-
Quantification:
-
Evaporate the solvent and resuspend the lipid extract in a known volume of solvent.
-
Measure the radioactivity of an aliquot of the lipid extract using a scintillation counter.
-
-
Data Normalization: Normalize the radioactive counts to the total protein content of the cell lysate to account for differences in cell number. A decrease in radiolabel incorporation into the lipid fraction in this compound treated cells would indicate reduced de novo fatty acid synthesis.
Conclusion
This compound is a valuable research tool for elucidating the role of liver pyruvate kinase in cellular metabolism. The protocols outlined above provide a framework for investigating the effects of PKL inhibition in cell culture models. Researchers should optimize concentrations and treatment times for their specific cell lines and experimental questions. Careful experimental design, including the use of appropriate controls, is crucial for obtaining reliable and interpretable results.
References
Application Notes and Protocols for Pkl-IN-1: An Investigational Pyruvate Kinase L (PKL) Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Pkl-IN-1 is a potent and selective small molecule inhibitor of the liver isoform of pyruvate kinase (PKL).[1][2] Pyruvate kinase is a key enzyme in the glycolytic pathway, catalyzing the final step of converting phosphoenolpyruvate (PEP) to pyruvate, which is coupled with the production of ATP. The liver isoform, PKL, is a critical regulator of glucose and lipid metabolism. In the context of non-alcoholic fatty liver disease (NAFLD), upregulation of PKL activity is associated with increased de novo lipogenesis, contributing to the accumulation of fat in the liver (hepatic steatosis). Therefore, inhibition of PKL is a promising therapeutic strategy for the treatment of NAFLD.[3][4][5] this compound has demonstrated significant inhibitory activity against PKL in in vitro assays.[1][2]
These application notes provide an overview of the mechanism of action of this compound, a summary of its in vitro activity, and detailed protocols for its use in both in vitro and representative in vivo studies based on preclinical research with similar compounds.
Mechanism of Action
This compound functions as an allosteric inhibitor of pyruvate kinase L (PKL). PKL is a key regulatory enzyme in the final step of glycolysis.[3] In pathological conditions such as NAFLD, increased glucose and insulin levels lead to the transcriptional upregulation of PKL.[3] This heightened PKL activity accelerates the conversion of phosphoenolpyruvate to pyruvate, a substrate for both the TCA cycle and de novo lipogenesis. By inhibiting PKL, this compound is expected to reduce the rate of glycolysis and, consequently, decrease the synthesis of fatty acids and triglycerides in the liver, thereby mitigating hepatic steatosis.
Below is a diagram illustrating the central role of PKL in hepatic glucose and lipid metabolism and the proposed mechanism of action for this compound.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of this compound against human liver pyruvate kinase (PKL).
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| This compound | Human PKL | 0.07 | Biochemical Assay | [1][2] |
Experimental Protocols
In Vitro PKL Inhibition Assay
This protocol describes a method to assess the inhibitory activity of this compound on PKL in a biochemical assay.
Materials:
-
Recombinant human pyruvate kinase L (PKL)
-
This compound
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
384-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in DMSO to create a range of concentrations for IC50 determination.
-
In a 384-well plate, add the this compound dilutions or DMSO (vehicle control) to the wells.
-
Add the PKL enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the reaction by adding a substrate mixture containing PEP, ADP, LDH, and NADH.
-
Immediately begin monitoring the decrease in NADH absorbance at 340 nm in a kinetic mode for a set duration (e.g., 30 minutes). The rate of NADH oxidation is proportional to PKL activity.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percent inhibition relative to the vehicle control and plot the data to calculate the IC50 value.
Representative In Vivo Study Protocol for a PKL Inhibitor in a NAFLD Model
Disclaimer: To date, specific in vivo studies detailing the treatment duration and protocols for this compound have not been published. The following protocol is a representative example based on published preclinical studies of other PKL/PKLR inhibitors in rodent models of NAFLD.[6][7] Researchers should perform dose-ranging and pharmacokinetic studies to determine the optimal dose and treatment regimen for this compound.
Animal Model:
-
Male C57BL/6J mice or Sprague-Dawley rats.
NAFLD Induction:
-
Feed animals a high-fat diet (HFD) (e.g., 60% kcal from fat) or a high-sucrose diet (HSD) for a period of 8-12 weeks to induce hepatic steatosis.[6][8]
Treatment Groups:
-
Vehicle control (e.g., saline with 5% DMSO and 1% Tween-20)
-
This compound (low dose)
-
This compound (high dose)
-
Positive control (optional, e.g., a compound known to ameliorate NAFLD)
Drug Administration:
-
Route: Oral gavage is a common route for small molecule inhibitors.
-
Frequency: Once daily.
-
Duration: A treatment period of 3-4 weeks is often sufficient to observe effects on hepatic steatosis.[8]
Experimental Procedure:
-
After the diet-induced NAFLD induction period, randomize animals into treatment groups.
-
Administer the vehicle or this compound daily via oral gavage for the specified treatment duration.
-
Monitor animal body weight and food intake regularly.
-
At the end of the treatment period, euthanize the animals and collect blood and liver tissue.
Endpoint Analysis:
-
Blood Analysis: Measure serum levels of triglycerides, cholesterol, ALT, and AST.
-
Liver Analysis:
-
Measure liver weight.
-
Determine hepatic triglyceride content.
-
Perform histological analysis (H&E and Oil Red O staining) to assess steatosis, inflammation, and ballooning.
-
Conduct gene expression analysis (RT-qPCR) for markers of lipogenesis (e.g., Fasn, Scd1) and inflammation.
-
Perform Western blot analysis to assess protein levels of PKL and other relevant signaling molecules.
-
Conclusion
This compound is a valuable research tool for investigating the role of pyruvate kinase L in the pathophysiology of non-alcoholic fatty liver disease. The provided protocols offer a starting point for in vitro and in vivo characterization of this compound and similar compounds. It is essential for researchers to optimize these protocols, particularly the in vivo treatment duration and dosage, based on their specific experimental goals and preliminary pharmacokinetic and dose-finding studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyruvate Dehydrogenase as a Therapeutic Target for Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Liver Pyruvate Kinase Promotes NAFLD/NASH in Both Mice and Humans in a Sex-Specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of therapeutic agents targeting PKLR for NAFLD using drug repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Covalent Inhibition of Pyruvate Kinase M2 Reprograms Metabolic and Inflammatory Pathways in Hepatic Macrophages against Non-alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Pkl-IN-1 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypothetical kinase inhibitor, Pkl-IN-1. This compound is designed to target the Paxillin Kinase Linker (PKL), a key scaffolding protein in cell adhesion and migration signaling pathways.
Troubleshooting and FAQs
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Inconsistent IC50 values between biochemical and cell-based assays.
Q: My IC50 value for this compound is much higher in my cell-based assay compared to my in vitro biochemical assay. Why is there a discrepancy?
A: This is a common observation when working with kinase inhibitors. Several factors can contribute to this difference:
-
Cellular ATP Concentration: Biochemical assays are often run at ATP concentrations close to the Km of the kinase, whereas intracellular ATP levels are typically much higher (in the millimolar range). If this compound is an ATP-competitive inhibitor, the high levels of cellular ATP will compete with the inhibitor for binding to the target kinase, leading to a higher apparent IC50.[1]
-
Cell Permeability: The compound may have poor membrane permeability, meaning less of it is reaching the intracellular target.
-
Efflux Pumps: Cells can actively pump out the compound using multidrug resistance transporters, reducing its effective intracellular concentration.
-
Plasma Protein Binding: If you are using serum in your cell culture media, the inhibitor may bind to proteins like albumin, reducing the free concentration available to act on the target.
-
Off-Target Effects: In a cellular context, the observed effect on viability or proliferation might be a result of the compound hitting multiple targets, which can complicate the dose-response relationship compared to a clean biochemical assay with a purified kinase.[2][3]
Issue 2: No effect on downstream signaling despite target engagement.
Q: I've confirmed that this compound binds to PKL in the cell, but I'm not seeing the expected decrease in the phosphorylation of downstream targets. What could be wrong?
A: This can be a complex issue to resolve. Here are a few possibilities:
-
Redundant Signaling Pathways: The targeted pathway may have redundant or compensatory mechanisms.[4] When PKL is inhibited, another pathway might be activated that leads to the phosphorylation of the same downstream substrate.
-
Incorrect Timepoint: The effect of the inhibitor on downstream signaling may be transient. You might be looking at a timepoint that is too early or too late to observe the maximal effect. A time-course experiment is recommended.
-
Cellular Context: The specific cell line you are using may not have a linear, straightforward pathway from PKL to your downstream marker. The signaling network can be highly dependent on the cellular background.[2]
-
Antibody Issues: The phospho-specific antibody you are using for your Western blot may not be specific or sensitive enough. Ensure your antibody is well-validated for the specific phosphorylation site you are probing.
Issue 3: High levels of off-target activity observed.
Q: My experiments suggest that this compound is affecting signaling pathways that are not related to PKL. How can I confirm and address this?
A: Off-target effects are a known challenge with kinase inhibitors due to the structural similarity of the ATP-binding pocket across the kinome.[2]
-
Kinome Profiling: The most direct way to identify off-targets is to perform a kinome-wide profiling assay. This will screen this compound against a large panel of kinases to identify other potential targets.
-
Use of a Structurally Unrelated Inhibitor: If another inhibitor targeting PKL with a different chemical scaffold is available, you can compare its effects to those of this compound. If both inhibitors produce the same biological effect, it is more likely to be an on-target effect.
-
Dose-Response Analysis: Carefully titrate the concentration of this compound. Off-target effects are often seen at higher concentrations. Try to use the lowest concentration that gives you the desired on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to reduce the expression of PKL. If the phenotype of PKL knockdown matches the phenotype of this compound treatment, it strengthens the case for an on-target effect.
Issue 4: Variability in cell viability assay results.
Q: I'm seeing significant well-to-well and day-to-day variability in my cell proliferation/viability assays. How can I improve the consistency?
A: Consistency in cell-based assays is crucial for reliable data. Here are some common sources of variability and how to address them:
-
Cell Seeding Density: Ensure that you are seeding a consistent number of cells in each well. Uneven cell distribution can lead to large variations in the final readout.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth. It's good practice to not use the outermost wells for experimental samples and instead fill them with sterile media or PBS.
-
Reagent Preparation: Prepare master mixes of your inhibitor dilutions to add to the plates to minimize pipetting errors.
-
Incubation Time: The timing of reagent addition (e.g., MTT, MTS, or CellTiter-Glo) and the final reading should be kept consistent across all plates.[5]
-
Cell Health: Only use cells that are in the logarithmic growth phase and have a high viability. Over-confluent or unhealthy cells will respond differently to treatment.
Quantitative Data Summary
The following table summarizes hypothetical in vitro and cellular assay data for this compound. This data is for illustrative purposes and represents typical values that might be obtained for a selective kinase inhibitor.
| Assay Type | Target/Cell Line | Parameter | Value | Notes |
| Biochemical Assay | PKL (purified) | IC50 | 15 nM | In vitro kinase assay with recombinant PKL protein at ATP concentration equal to Km. |
| Kinase X | IC50 | 1.2 µM | Known off-target, structurally similar kinase. | |
| Kinase Y | IC50 | > 10 µM | Structurally dissimilar kinase, used as a negative control. | |
| Cell-Based Assays | A549 Lung Cancer | EC50 | 250 nM | Cell viability measured after 72-hour incubation. |
| MDA-MB-231 Breast Cancer | EC50 | 400 nM | Cell viability measured after 72-hour incubation. | |
| IMR-90 Normal Lung Fibroblast | EC50 | > 5 µM | Demonstrates selectivity for cancer cells over normal cells. |
Detailed Experimental Protocols
Protocol 1: Western Blotting for Phospho-PAK (a downstream target of PKL)
This protocol is for assessing the inhibition of the PKL signaling pathway by measuring the phosphorylation of a downstream effector, p21-activated kinase (PAK).
-
Cell Culture and Treatment:
-
Seed cells (e.g., A549) in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free media for 12-16 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 500, 1000 nM) for 2 hours.
-
Stimulate the cells with a growth factor known to activate the PKL pathway (e.g., PDGF) for 15 minutes.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load 20 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody against phospho-PAK (at the recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total PAK and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.[7]
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete media.
-
Incubate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete media.
-
Remove the old media from the plate and add 100 µL of the media containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Incubate for 4 hours at 37°C until formazan crystals form.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C in a humidified incubator to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (media and MTT only).
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the EC50 value.
-
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical PKL signaling pathway targeted by this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for testing this compound.
Troubleshooting Logic Diagram
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. icr.ac.uk [icr.ac.uk]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Optimizing PAK1-IN-1 Concentration for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of PAK1-IN-1, a potent and selective inhibitor of p21-activated kinase 1 (PAK1), for maximum therapeutic efficacy. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to streamline your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is PAK1-IN-1 and what is its mechanism of action?
A1: PAK1-IN-1 is a small molecule inhibitor that targets the serine/threonine kinase PAK1. PAK1 is a key regulator of numerous cellular processes, including cytoskeletal dynamics, cell proliferation, and survival.[1] In many cancers, the signaling pathway involving PAK1 is overactive, promoting uncontrolled cell growth and metastasis.[1][2][3] PAK1-IN-1 functions by binding to the kinase domain of PAK1, which blocks its enzymatic activity and prevents the phosphorylation of its downstream targets.[1] This disruption of the PAK1 signaling cascade can halt cancer cell proliferation and survival.[1]
Q2: What is the typical starting concentration range for PAK1-IN-1 in cell-based assays?
A2: The optimal concentration of PAK1-IN-1 can vary significantly depending on the cell type, assay conditions, and the specific biological question being addressed.[4] As a general starting point for a dose-response curve, we recommend a broad concentration range from 1 nM to 10 µM. This range should be sufficient to observe the full inhibitory effect and determine the IC50 value, which is the concentration required to achieve 50% of the maximum inhibition.
Q3: How can I be sure that the observed effects are due to PAK1 inhibition and not off-target effects?
A3: While PAK1-IN-1 is designed for high selectivity, it is crucial to consider and investigate potential off-target effects, a common challenge with kinase inhibitors.[5] We recommend several strategies to validate the on-target activity of PAK1-IN-1:
-
Use of a structurally distinct PAK1 inhibitor: Comparing the effects of PAK1-IN-1 with another known PAK1 inhibitor that has a different chemical scaffold can help confirm that the observed phenotype is due to PAK1 inhibition.[6]
-
Rescue experiments: If the cellular effect of PAK1-IN-1 is known to be mediated by the inhibition of a specific downstream substrate, attempting to rescue the phenotype by expressing a constitutively active form of that substrate can provide strong evidence for on-target activity.
-
Kinome profiling: For in-depth characterization, inhibitor-profiling platforms can assess the selectivity of PAK1-IN-1 against a broad panel of kinases.
-
Western blot analysis: Confirm that PAK1-IN-1 treatment leads to a dose-dependent decrease in the phosphorylation of known downstream targets of PAK1.
Troubleshooting Guides
This section addresses common issues that may arise during the optimization of PAK1-IN-1 concentration.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in a cell-based assay. | - Inconsistent cell seeding density.- Pipetting errors.- Edge effects in the plate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. |
| No inhibitory effect observed even at high concentrations of PAK1-IN-1. | - The cell line may not be dependent on the PAK1 signaling pathway.- The inhibitor may not be cell-permeable.- The inhibitor may be degraded in the cell culture medium. | - Confirm PAK1 expression and activity in your cell line.- Perform a cellular uptake assay.- Test the stability of PAK1-IN-1 in your specific cell culture medium over the time course of the experiment. |
| Inconsistent IC50 values across different experiments. | - Variation in cell passage number or health.- Differences in reagent preparation.- Inconsistent incubation times. | - Use cells within a consistent passage number range and ensure they are healthy and actively dividing.- Prepare fresh dilutions of PAK1-IN-1 for each experiment.- Strictly adhere to the established incubation times for all steps of the protocol. |
| Observed cell death is not dose-dependent as expected. | - At high concentrations, off-target effects may be inducing a different cell death mechanism.- The inhibitor may be precipitating out of solution at higher concentrations. | - Carefully examine the dose-response curve for a biphasic or unexpected shape.- Check the solubility of PAK1-IN-1 in your assay medium and consider using a lower concentration range or a different solvent.[7] |
Experimental Protocols
Protocol 1: Determination of IC50 of PAK1-IN-1 in a Cell Proliferation Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of PAK1-IN-1 using a standard cell proliferation assay.
Materials:
-
Cancer cell line of interest (e.g., one known to have active PAK1 signaling)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
PAK1-IN-1 stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Dilution and Treatment:
-
Prepare a serial dilution of PAK1-IN-1 in complete growth medium. A common starting point is a 10-point, 3-fold serial dilution starting from 10 µM.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest PAK1-IN-1 concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared PAK1-IN-1 dilutions or vehicle control to the respective wells. It is recommended to perform each concentration in triplicate.
-
-
Incubation:
-
Incubate the plate for a period relevant to the cell doubling time (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell proliferation reagent to room temperature.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium but no cells) from all other measurements.
-
Normalize the data by setting the average luminescence of the vehicle-treated wells to 100% viability.
-
Plot the normalized viability against the logarithm of the PAK1-IN-1 concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Data Presentation
Table 1: Example IC50 Values of PAK1-IN-1 in Different Cancer Cell Lines
| Cell Line | PAK1 Expression | IC50 (nM) |
| Cell Line A | High | 50 |
| Cell Line B | Moderate | 250 |
| Cell Line C | Low | >10,000 |
Visualizations
Signaling Pathway
Caption: The PAK1 signaling pathway and the inhibitory action of PAK1-IN-1.
Experimental Workflow
Caption: Workflow for determining the IC50 of PAK1-IN-1.
Troubleshooting Logic
Caption: A logical flow for troubleshooting common experimental issues.
References
- 1. What are PAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of the PRL-PAK1 Pathway in Cancer Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 7. Characterization of the mechanism of action of the pan class I PI3K inhibitor NVP-BKM120 across a broad range of concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pkl-IN-1 and Kinase Inhibitor Off-Target Effects
Welcome to the technical support center for Pkl-IN-1 and other kinase inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, understanding, and mitigating off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of kinase inhibitors?
A1: Off-target effects are unintended interactions of a kinase inhibitor with proteins other than its intended target.[1][2][3][4] These interactions can lead to unexpected biological responses, toxicity, or confounding experimental results.[5] Because many kinases share structural similarities in their ATP-binding pockets, inhibitors designed for one kinase may bind to and inhibit others.[6]
Q2: Why is it crucial to evaluate the selectivity of a kinase inhibitor?
A2: Evaluating the selectivity of a kinase inhibitor is essential to ensure that the observed phenotypic effects are due to the inhibition of the intended target.[7][8] Poor selectivity can lead to misinterpretation of experimental data, where the observed effect may be a result of inhibiting one or more off-target kinases.[2] Understanding the selectivity profile helps in designing more precise experiments and anticipating potential side effects in therapeutic applications.[5][9]
Q3: What is a kinase selectivity profile and how is it determined?
A3: A kinase selectivity profile is a comprehensive assessment of an inhibitor's activity against a broad panel of kinases.[8][10] This is typically done through in vitro kinase assays where the inhibitor's potency (e.g., IC50) is measured against hundreds of different kinases.[8] The results help to identify potential off-targets and quantify the inhibitor's selectivity for its intended target versus other kinases.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent experimental results.
Possible Cause: Your kinase inhibitor may have significant off-target effects that are influencing the cellular phenotype.
Troubleshooting Steps:
-
Perform a Kinome Scan: Test the inhibitor against a broad panel of kinases to identify potential off-target interactions.[8]
-
Validate with a Structurally Unrelated Inhibitor: Use a different inhibitor that targets the same primary kinase but has a distinct chemical structure. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein.[2] If the phenotype of the genetic knockdown is similar to that of the inhibitor treatment, it supports an on-target mechanism.[11]
-
Dose-Response Analysis: Perform a dose-response experiment. On-target and off-target effects often occur at different inhibitor concentrations.[12]
Issue 2: Observed cellular toxicity at effective concentrations.
Possible Cause: The inhibitor may be affecting essential kinases or other proteins, leading to cellular toxicity.[5]
Troubleshooting Steps:
-
Review the Kinase Selectivity Profile: Identify any off-target kinases that are known to be critical for cell survival.
-
Lower the Inhibitor Concentration: Determine the minimal concentration required to achieve the desired on-target effect while minimizing toxicity.
-
Combination Therapy: Consider using the inhibitor at a lower concentration in combination with another agent that targets a parallel signaling pathway. This can sometimes enhance the desired effect without increasing toxicity.
Mitigating Off-Target Effects
Q4: How can I minimize off-target effects in my experiments?
A4: Minimizing off-target effects is crucial for obtaining reliable data. Here are several strategies:
-
Use the Lowest Effective Concentration: Titrate your inhibitor to find the lowest concentration that produces the desired on-target effect. Off-target effects are often more pronounced at higher concentrations.[12]
-
Employ a Highly Selective Inhibitor: Whenever possible, choose an inhibitor with a well-documented high degree of selectivity for your target kinase.
-
Orthogonal Validation: As mentioned in the troubleshooting guide, combining pharmacological inhibition with genetic approaches (e.g., CRISPR, RNAi) provides strong evidence for on-target effects.[2][11]
-
Control Experiments: Always include appropriate controls, such as a vehicle-only control and a control treated with a structurally related but inactive molecule, if available.
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
This table provides an example of how to present kinase selectivity data. The selectivity score is a common metric used to represent the overall selectivity of a compound. A lower score generally indicates higher selectivity.
| Kinase Target | IC50 (nM) | % Inhibition at 1 µM | Notes |
| Pkl (On-Target) | 15 | 98% | Primary Target |
| Kinase A | 250 | 85% | Potential Off-Target |
| Kinase B | 800 | 60% | Moderate Off-Target |
| Kinase C | >10,000 | <10% | No significant inhibition |
| Kinase D | 1,500 | 45% | Weak Off-Target |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is a powerful method to verify that your inhibitor binds to its intended target in a cellular context.
-
Cell Treatment: Treat your cells with the kinase inhibitor or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blot Analysis: Analyze the amount of the target protein in the soluble fraction by Western blot.
-
Data Analysis: Binding of the inhibitor will stabilize the target protein, leading to a higher melting temperature compared to the vehicle control.
Visualizations
Caption: On- and off-target effects of a kinase inhibitor in a signaling pathway.
Caption: Workflow for identifying off-target effects.
Caption: Decision tree for mitigating off-target effects.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 10. papaininhibitor.com [papaininhibitor.com]
- 11. icr.ac.uk [icr.ac.uk]
- 12. Characterization of the mechanism of action of the pan class I PI3K inhibitor NVP-BKM120 across a broad range of concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Pkl-IN-1 and Kinase Inhibitor Stability in Experimental Buffers
Welcome to the technical support center for Pkl-IN-1 and other small molecule kinase inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address stability issues encountered during their experiments.
A Note on "this compound": Initial searches for a specific molecule named "this compound" did not yield a widely documented compound with this designation. It is possible that this is a typographical error or an internal compound name. This guide will therefore focus on the broader class of Pyruvate Kinase Liver-type (PKL) inhibitors and general best practices for handling small molecule kinase inhibitors, which are likely to be relevant to your work.
Frequently Asked Questions (FAQs) on Inhibitor Stability
Q1: How should I store my kinase inhibitor stock solutions?
Proper storage is crucial for maintaining the integrity of your kinase inhibitors. Most inhibitors are stable for months when stored correctly.
-
Solvent: Prepare stock solutions in a high-quality, anhydrous solvent such as DMSO.
-
Concentration: Stock solutions should be prepared at a high concentration (e.g., 10 mM) to minimize the volume added to your experimental buffer, which can help avoid solvent effects in your assays.
-
Temperature: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Light: Protect from light by using amber vials or by wrapping vials in foil.[1][2]
Q2: How do experimental buffer components affect the stability of my inhibitor?
The composition of your experimental buffer can significantly impact the stability and activity of your inhibitor.
-
pH: The pH of the buffer can affect the solubility and stability of the inhibitor.[3][4] Many kinase inhibitors have ionizable groups, and their charge state, which influences solubility and target binding, is pH-dependent.[5] It is recommended to maintain a stable pH during experiments.[3][6]
-
Ionic Strength: The salt concentration in your buffer can influence inhibitor solubility and protein stability.[7]
-
Additives: Components like detergents or reducing agents can interact with your inhibitor. For example, detergents can help solubilize poorly soluble compounds but may also interfere with the assay.
Q3: How many times can I freeze-thaw my inhibitor stock solution?
Repeated freeze-thaw cycles can lead to the degradation of your inhibitor. It is best practice to aliquot your stock solution into single-use volumes to minimize the number of freeze-thaw cycles. If aliquoting is not possible, limit the number of cycles to a maximum of 3-5.
Q4: What are the signs of inhibitor degradation?
Degradation of your inhibitor can manifest in several ways:
-
Loss of Activity: The most common sign is a decrease or complete loss of inhibitory activity in your assay.
-
Precipitation: You may observe precipitate in your stock solution or in the experimental buffer after dilution.
-
Color Change: A change in the color of the stock solution can indicate chemical degradation.[8]
Troubleshooting Guides
Scenario 1: My inhibitor shows decreased or no activity.
If your inhibitor is not performing as expected, consider the following potential stability-related issues:
| Potential Cause | Troubleshooting Step |
| Inhibitor Degradation | Prepare a fresh dilution from a new stock aliquot. If the problem persists, use a new vial of the inhibitor. |
| Improper Storage | Review your storage conditions. Ensure the stock solution was stored at the correct temperature and protected from light. |
| Buffer Incompatibility | Check the pH and composition of your experimental buffer. Consider performing a solubility test of your inhibitor in the buffer. |
| Incorrect Concentration | Verify the concentration of your stock solution and the final concentration in your assay. |
Scenario 2: I see a precipitate in my stock solution or assay well.
Precipitation indicates that the inhibitor is coming out of solution, which will significantly impact its effective concentration and activity.
| Potential Cause | Troubleshooting Step |
| Poor Solubility | The concentration of the inhibitor may be too high for the solvent or the experimental buffer.[4] Try lowering the concentration. The addition of a small percentage of a solubilizing agent like pluronic acid may help. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can cause the inhibitor to precipitate. Use a fresh aliquot. |
| Low Temperature | Some inhibitors may precipitate when stored at low temperatures. Briefly warm the stock solution and vortex to redissolve before use. |
Experimental Protocols & Data
General Protocol for Preparing Kinase Inhibitor Working Solutions
-
Prepare Stock Solution: Dissolve the lyophilized inhibitor in anhydrous DMSO to a concentration of 10 mM.
-
Aliquot: Dispense the stock solution into single-use aliquots in amber vials.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
-
Prepare Working Solution: On the day of the experiment, thaw a single aliquot. Prepare serial dilutions of the stock solution in your experimental buffer to achieve the desired final concentrations. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent effects.
Table 1: Impact of Common Buffer Components on Kinase Inhibitor Stability
| Buffer Component | Potential Impact | Recommendations |
| pH | Affects solubility and charge state of the inhibitor.[4][5] Extreme pH can cause degradation. | Maintain a stable pH within the optimal range for your enzyme and inhibitor (typically pH 7.0-8.0). |
| Phosphate | Can sometimes lead to lower stability for certain enzymes and compounds.[7][9] | If stability issues are observed, consider alternative buffers like HEPES or Tris.[7][10] |
| Detergents (e.g., Tween-20) | Can improve the solubility of hydrophobic inhibitors. | Use the lowest effective concentration to avoid interference with the assay. |
| Reducing Agents (e.g., DTT) | Can potentially interact with and degrade certain inhibitor structures. | Use fresh reducing agents. If not required for enzyme activity, consider omitting them. |
Visualizations
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating a general kinase signaling pathway and a typical experimental workflow for using a kinase inhibitor.
References
- 1. pfizermedical.com [pfizermedical.com]
- 2. Storing p-aminophenol | Photrio.com Photography Forums [photrio.com]
- 3. In vitro analysis of the pH stability of dental bleaching gels during in-office procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dechra.dk [dechra.dk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ywputai.com [ywputai.com]
- 9. mdpi.com [mdpi.com]
- 10. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating PAK1 Inhibitor Assays: A Technical Support Guide
A Note on Terminology: The term "Pkl-IN-1" is not commonly found in scientific literature. However, given the close association between Paxillin Kinase Linker (PKL) and p21-activated kinase 1 (PAK1) in cellular signaling, this guide focuses on assays involving PAK1 inhibitors. It is likely that queries regarding "this compound" are related to the inhibition of the PAK1 signaling pathway.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with PAK1 inhibitors. The information is designed to help identify and resolve common issues encountered during in vitro and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common assays used to evaluate PAK1 inhibitors?
A1: The activity of PAK1 inhibitors is typically assessed using a combination of biochemical and cell-based assays. These include:
-
In Vitro Kinase Assays: Directly measure the ability of an inhibitor to block the enzymatic activity of purified PAK1.
-
Cell Viability/Proliferation Assays: Determine the effect of the inhibitor on cancer cell growth and survival.
-
Western Blotting: Used to analyze the phosphorylation status of PAK1 downstream substrates, providing evidence of target engagement within the cell.
-
Cell Migration and Invasion Assays: Assess the inhibitor's ability to block the pro-migratory and invasive functions of PAK1 in cancer cells.
Q2: How do I choose the right concentration range for my PAK1 inhibitor in a cell-based assay?
A2: The optimal concentration range depends on the specific inhibitor and the cell line being used. A good starting point is to perform a dose-response curve, typically ranging from nanomolar to micromolar concentrations, to determine the half-maximal inhibitory concentration (IC50) for cell viability or a specific downstream signaling event.[1] It is crucial to select concentrations that are relevant to the inhibitor's potency to avoid off-target effects that can occur at very high concentrations.
Q3: What are some known downstream targets of PAK1 that I can probe for in a Western blot analysis?
A3: PAK1 has a wide range of substrates that regulate various cellular processes.[2] Commonly analyzed downstream targets to confirm PAK1 inhibition include the phosphorylation of MEK1 at Ser298, LIM Kinase (LIMK), and Merlin. Analyzing these downstream markers can provide evidence of the inhibitor's on-target activity in a cellular context.
Troubleshooting Guides
In Vitro Kinase Assays
| Problem | Potential Cause | Troubleshooting Steps |
| High background signal | 1. Non-specific binding of detection antibody. 2. Contaminated reagents. | 1. Optimize antibody concentration and blocking conditions. 2. Use fresh, high-quality reagents. |
| Low or no signal | 1. Inactive kinase. 2. Incorrect ATP or substrate concentration. 3. Suboptimal assay conditions. | 1. Ensure proper storage and handling of the recombinant PAK1 enzyme. 2. Use ATP and substrate concentrations at or near their Km values for the enzyme. 3. Optimize incubation time, temperature, and buffer components.[3] |
| Inconsistent results between replicates | 1. Pipetting errors. 2. Incomplete mixing of reagents. | 1. Use calibrated pipettes and proper pipetting techniques. 2. Ensure all reagents are thoroughly mixed before and after addition to the assay plate. |
Cell Viability (MTT/MTS) Assays
| Problem | Potential Cause | Troubleshooting Steps |
| Overestimation of cell viability | 1. Inhibitor interference with formazan production. 2. Increased metabolic activity not correlating with cell number. | 1. Run a control with the inhibitor in the absence of cells to check for direct reduction of the tetrazolium salt. 2. Corroborate results with a non-metabolic assay, such as trypan blue exclusion or a crystal violet assay.[4] |
| High variability between wells | 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Contamination. | 1. Ensure a single-cell suspension before plating and mix gently. 2. Avoid using the outer wells of the plate, or fill them with sterile media. 3. Maintain aseptic technique throughout the experiment.[5] |
| Low signal-to-noise ratio | 1. Suboptimal cell number. 2. Insufficient incubation time with the tetrazolium salt. | 1. Perform a cell titration experiment to determine the optimal seeding density for a linear response. 2. Optimize the incubation time (typically 2-4 hours) to ensure sufficient formazan crystal formation. |
Western Blotting for PAK1 Signaling
| Problem | Potential Cause | Troubleshooting Steps |
| Weak or no phospho-protein signal | 1. Loss of phosphorylation during sample preparation. 2. Low abundance of the phosphorylated protein. 3. Ineffective primary antibody. | 1. Include phosphatase inhibitors in the lysis buffer and keep samples on ice.[6] 2. Consider immunoprecipitation to enrich for the protein of interest before blotting. 3. Validate the phospho-specific antibody using positive and negative controls (e.g., cells treated with a known activator or phosphatase). |
| High background | 1. Inadequate blocking. 2. Primary or secondary antibody concentration is too high. 3. Insufficient washing. | 1. Optimize the blocking agent (e.g., BSA instead of milk for phospho-antibodies) and blocking time.[6] 2. Titrate antibody concentrations to find the optimal balance between signal and background. 3. Increase the number and duration of wash steps. |
| Multiple non-specific bands | 1. Primary antibody is not specific. 2. Protein degradation. | 1. Use a highly specific monoclonal antibody if available. 2. Ensure protease inhibitors are included in the lysis buffer and handle samples quickly and at low temperatures.[7] |
Quantitative Data Summary
The following table summarizes the reported IC50 values for several common PAK1 inhibitors. Note that these values can vary depending on the specific assay conditions.
| Inhibitor | Target(s) | Reported IC50 (PAK1) | Reference |
| FRAX597 | Group I PAKs | 8 nM | [8] |
| FRAX486 | PAK1, PAK2, PAK3 | 14 nM | [8] |
| IPA-3 | PAK1 (non-ATP competitive) | 2.5 µM | [8] |
| NVS-PAK1-1 | PAK1 (allosteric) | 5 nM | [8] |
| PF-03758309 | PAK4 (also inhibits PAK1) | Not specified for PAK1 | [8] |
| Shikonin | PAK1 | 7.25 µM | [1] |
Experimental Protocols & Workflows
In Vitro Kinase Assay Workflow
The following diagram illustrates a general workflow for an in vitro kinase assay to test a PAK1 inhibitor.
Detailed Protocol: MTT Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the PAK1 inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the diluted inhibitor. Include vehicle-only wells as a control. Incubate for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[5][9]
-
Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan.[5] Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the inhibitor concentration to determine the IC50 value.
Signaling Pathway Diagram
The following diagram illustrates the central role of PAK1 in cellular signaling, highlighting its upstream activators and key downstream effectors.
References
- 1. Natural Compound Shikonin Is a Novel PAK1 Inhibitor and Enhances Efficacy of Chemotherapy against Pancreatic Cancer Cells [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. promega.com [promega.com]
- 4. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 7. Western blot troubleshooting guide! [jacksonimmuno.com]
- 8. selleckchem.com [selleckchem.com]
- 9. texaschildrens.org [texaschildrens.org]
Pkl-IN-1 Technical Support Center: Enhancing Experimental Reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing Pkl-IN-1, a potent inhibitor of Pyruvate Kinase L (PKL), in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of the liver-type pyruvate kinase (PKL), with a reported half-maximal inhibitory concentration (IC50) of 0.07 μM.[1] Pyruvate kinase is a key enzyme in the glycolytic pathway, catalyzing the final step of converting phosphoenolpyruvate (PEP) to pyruvate, which generates ATP.[2] By inhibiting PKL, this compound can modulate glucose metabolism and is being investigated for its therapeutic potential in conditions like non-alcoholic fatty liver disease (NAFLD).[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound should be stored at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months). It is crucial to avoid repeated freeze-thaw cycles. When preparing stock solutions, use an appropriate solvent such as DMSO.
Q3: In which experimental models is this compound typically used?
A3: this compound is primarily used in in vitro studies involving liver cell lines (e.g., HepG2) to investigate its effects on hepatic glucose metabolism, lipid accumulation, and cell viability. It is a valuable tool for studying the role of PKL in the pathophysiology of metabolic diseases like NAFLD.
Q4: Are there known off-target effects for this compound?
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibitory effect observed | 1. Incorrect concentration: Calculation error or degradation of the compound. 2. Solubility issues: this compound may have precipitated out of solution. 3. Cell health: Cells may be unhealthy or have low metabolic activity. 4. Assay conditions: Suboptimal pH, temperature, or incubation time. | 1. Verify the concentration of your stock solution and prepare fresh dilutions. 2. Ensure complete dissolution in DMSO before further dilution in aqueous media. Sonication may aid dissolution. Observe for any precipitation. 3. Check cell viability and passage number. Use healthy, actively dividing cells. 4. Optimize assay parameters according to the specific protocol. |
| High background signal in assays | 1. Reagent quality: Contaminated or expired reagents. 2. Incomplete washing steps: Residual reagents or compounds in the wells. 3. Autofluorescence: The compound itself or cellular components may be autofluorescent at the detection wavelength. | 1. Use fresh, high-quality reagents. 2. Ensure thorough and consistent washing between steps. 3. Run a control with this compound alone to check for autofluorescence. If necessary, adjust the detection wavelength or use a different assay format. |
| Increased cell death at expected therapeutic concentrations | 1. Off-target toxicity: The inhibitor may be affecting other essential kinases or cellular processes. 2. Solvent toxicity: High concentrations of DMSO can be toxic to cells. | 1. Perform a dose-response curve to determine the therapeutic window. Consider using a lower concentration or a more selective inhibitor if available. 2. Ensure the final concentration of DMSO in the culture medium is below the toxic threshold for your cell line (typically <0.5%). |
| Variability between experimental replicates | 1. Pipetting errors: Inaccurate or inconsistent pipetting. 2. Uneven cell seeding: Inconsistent cell numbers across wells. 3. Edge effects: Evaporation from wells at the edge of the plate. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Ensure a homogenous cell suspension before seeding and mix gently between plating. 3. Avoid using the outer wells of the plate for experimental samples, or fill them with sterile media or PBS to minimize evaporation. |
Experimental Protocols
Protocol 1: Pyruvate Kinase L (PKL) Activity Assay (Spectrophotometric)
This protocol is adapted from a general method for measuring pyruvate kinase activity and can be used to assess the inhibitory effect of this compound.
Materials:
-
Recombinant human PKL enzyme
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Lactate dehydrogenase (LDH)
-
NADH
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
In a 96-well plate, add the PKL enzyme to each well.
-
Add the different concentrations of this compound or vehicle control to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Prepare a reaction mixture containing PEP, ADP, LDH, and NADH in the assay buffer.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Immediately start measuring the decrease in absorbance at 340 nm every minute for 15-30 minutes using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the formation of pyruvate by PKL.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol can be used to determine the effect of this compound on the viability of a chosen cell line (e.g., HepG2).
Materials:
-
HepG2 cells (or other relevant cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
-
Plate reader capable of reading absorbance at 570 nm
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium. Also, prepare a vehicle control (DMSO in medium).
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the inhibitor concentration to determine the IC50 value for cytotoxicity.
Quantitative Data
| Inhibitor Concentration (µM) | PKM2 Activity (% of Control) | Cell Viability (H1299 cells, % of Control) |
| 0 (Vehicle) | 100 | 100 |
| 10 | 85 | 98 |
| 50 | 52 | 95 |
| 100 | 28 | 88 |
| 250 | 15 | 65 |
| 500 | 8 | 40 |
Data is adapted from a study on PKM2 inhibitors and is for illustrative purposes only.[3]
Visualizations
Caption: this compound inhibits the PKL-mediated signaling pathway involved in cell spreading and migration.
Caption: General experimental workflow for characterizing the effects of this compound in vitro.
References
- 1. Discovery of therapeutic agents targeting PKLR for NAFLD using drug repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liver Pyruvate Kinase Promotes NAFLD/NASH in Both Mice and Humans in a Sex-Specific Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pkl-IN-1 Cytotoxicity Assessment in Primary Hepatocytes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of Pkl-IN-1, a hypothetical inhibitor of Polo-like kinase 1 (PLK1), in primary hepatocytes.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a selective inhibitor of Polo-like kinase 1 (PLK1). PLK1 is a critical serine/threonine kinase that regulates multiple stages of the cell cycle, including mitotic entry, spindle assembly, and cytokinesis.[1][2][3] By inhibiting PLK1, this compound is expected to cause a G2/M phase cell cycle arrest, which can subsequently lead to apoptosis (programmed cell death).[4][5]
Q2: Why are primary hepatocytes the recommended model for this cytotoxicity assessment?
Primary hepatocytes are considered the "gold standard" for in vitro hepatotoxicity studies because they closely mimic the complex metabolic functions of the liver in vivo. Unlike immortalized cell lines like HepG2, primary hepatocytes retain the expression and activity of a wide range of drug-metabolizing enzymes and transporters. This is particularly important for kinase inhibitors, as their metabolism in the liver can significantly influence their efficacy and toxicity.
Q3: What are the expected cytotoxic effects of this compound on primary hepatocytes?
Inhibition of PLK1 by this compound is anticipated to induce mitotic arrest and apoptosis in rapidly dividing cells.[4][5] While primary hepatocytes are quiescent (non-dividing), they can still undergo apoptosis in response to certain stimuli. Therefore, the primary cytotoxic effect of this compound in this model is expected to be the induction of apoptosis. It is also possible that off-target effects could lead to other forms of cytotoxicity.
Q4: What are the critical quality control steps when working with cryopreserved primary hepatocytes?
Proper handling of cryopreserved primary hepatocytes is crucial for obtaining reliable and reproducible data. Key quality control steps include:
-
Thawing: Rapidly thaw the vial in a 37°C water bath and immediately transfer the cells to pre-warmed thawing medium to minimize exposure to cryoprotectant.
-
Cell Viability: Assess cell viability post-thaw using a method like trypan blue exclusion. Viability should typically be >80-90%.
-
Attachment: Ensure proper attachment of hepatocytes to collagen-coated plates within a few hours of seeding. Poor attachment can indicate low cell quality.
-
Morphology: Visually inspect the cells daily. Healthy hepatocytes should exhibit a polygonal shape and distinct nuclei.
Troubleshooting Guides
Issue 1: High variability between replicate wells in the cytotoxicity assay.
-
Possible Cause: Uneven cell seeding density.
-
Solution: Ensure the hepatocyte suspension is homogenous before and during plating. Gently swirl the cell suspension between pipetting.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outermost wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
-
-
Possible Cause: Inconsistent compound concentration.
-
Solution: Ensure proper mixing of the this compound stock solution and serial dilutions. Use calibrated pipettes and change tips between dilutions.
-
Issue 2: High background signal in the control (vehicle-treated) wells.
-
Possible Cause: Poor health of primary hepatocytes.
-
Solution: Review the thawing and plating procedures. Ensure the use of high-quality, pre-qualified lots of hepatocytes.
-
-
Possible Cause: Contamination of cell culture.
-
Solution: Regularly check for signs of bacterial or fungal contamination. Use aseptic techniques and consider including penicillin-streptomycin in the culture medium.
-
-
Possible Cause: Interference from the vehicle (e.g., DMSO).
-
Solution: Ensure the final concentration of the vehicle is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5% for DMSO).
-
Issue 3: Inconsistent results between different lots of primary hepatocytes.
-
Possible Cause: Inherent biological variability between donors.
-
Solution: Whenever possible, use hepatocytes from multiple donors to assess inter-individual differences in response to this compound. Document the donor information for each experiment.
-
-
Possible Cause: Differences in lot quality.
Data Presentation
Table 1: Representative Cytotoxicity of PLK1 Inhibitors in a Human Liver Cell Line (HepG2)
| PLK1 Inhibitor | IC50 (µM) in HepG2 cells | Assay Duration | Reference Compound |
| This compound (Hypothetical) | To be determined | 48 hours | Sorafenib |
| Compound 1a | <1 | 48 hours | Sorafenib |
| Compound 1b | <1 | 48 hours | Sorafenib |
| Compound 1c | 0.55 | 48 hours | Sorafenib |
| Compound 1e | <1 | 48 hours | Sorafenib |
Note: The data presented for compounds 1a, 1b, 1c, and 1e are derived from a study on novel thiophene derivatives with putative kinase inhibitory activity and are provided as a reference for expected potency in a liver-derived cell line.[8] The IC50 for this compound should be determined experimentally.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9]
Materials:
-
Cryopreserved primary human hepatocytes
-
Collagen-coated 96-well plates
-
Hepatocyte culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Thaw and plate primary hepatocytes in collagen-coated 96-well plates at a pre-determined optimal density (e.g., 5 x 10^4 cells/well).
-
Incubate for 4-6 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Carefully remove the seeding medium from the wells and replace it with medium containing the different concentrations of this compound or vehicle control (e.g., 0.5% DMSO).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[10]
Materials:
-
Cells and compound-treated plates (as in the MTT assay)
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Procedure:
-
Prepare Controls:
-
Vehicle Control: Cells treated with vehicle only.
-
Maximum LDH Release Control: Add lysis buffer to a set of vehicle-treated wells 30 minutes before the end of the experiment.
-
Medium Background Control: Wells with culture medium but no cells.
-
-
Sample Collection:
-
Centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes).
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Vehicle Control Abs) / (Max LDH Release Abs - Vehicle Control Abs)] * 100
-
Visualizations
Caption: Mechanism of action of this compound targeting the PLK1 signaling pathway.
Caption: Experimental workflow for this compound cytotoxicity assessment.
Caption: Logical troubleshooting guide for cytotoxicity assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Polo-Like Kinases (Plks), a Key Regulator of Cell Cycle and New Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PLK1 inhibition leads to mitotic arrest and triggers apoptosis in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PLK inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
Technical Support Center: Validating Pkl-IN-1 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the cellular target engagement of Pkl-IN-1, a hypothetical kinase inhibitor. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the first step to confirm that this compound is entering the cells and binding to its intended target?
A1: The initial and critical step is to perform a target engagement assay. These assays provide direct evidence of the compound interacting with its target protein within the complex cellular environment.[1][2] Several methods are available, with the Cellular Thermal Shift Assay (CETSA) and NanoBRET® Target Engagement (TE) Assays being widely used techniques.[3][4][5]
Q2: What are the most common methods to validate this compound target engagement in cells?
A2: The most common methods include:
-
Cellular Thermal Shift Assay (CETSA): This technique relies on the principle that a protein's thermal stability changes upon ligand binding.[5][6] By heating cells treated with this compound and measuring the amount of soluble target protein remaining, you can infer target engagement.[5]
-
NanoBRET® Target Engagement (TE) Intracellular Kinase Assays: This is a proximity-based assay that measures the binding of a compound to a target kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).[3][4]
-
Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates or inhibitors to monitor kinase activity and its inhibition by compounds like this compound.[7][8]
Q3: How do I choose the most appropriate target engagement assay for this compound?
A3: The choice of assay depends on several factors:
-
Availability of reagents: Assays like NanoBRET® require specific reagents like a NanoLuc® luciferase-kinase fusion construct and a fluorescent tracer.[3][4]
-
Throughput requirements: High-throughput screening (HTS) is more amenable to plate-based assays like NanoBRET® and fluorescence-based methods.[6][8]
-
Nature of the target: CETSA is a versatile method applicable to a wide range of proteins without the need for protein or compound modifications.[6]
Q4: Can I measure the downstream effects of this compound binding to its target?
A4: Yes, measuring downstream effects is a crucial step to confirm the functional consequences of target engagement. This can be achieved by:
-
Phosphorylation Assays: If this compound is a kinase inhibitor, you can measure the phosphorylation status of its known downstream substrates using techniques like Western blotting or ELISA with phospho-specific antibodies.[4]
-
Cellular Phenotypic Assays: You can assess changes in cellular processes known to be regulated by the target kinase, such as cell proliferation, apoptosis, or migration.[9]
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inconsistent cell lysis[10] - Uneven heating | - Ensure complete and uniform cell lysis by optimizing lysis buffer and mixing. - Use a PCR machine for precise and uniform temperature control during the heat challenge.[10] |
| No thermal shift observed with this compound | - this compound does not bind to the target in cells. - The compound does not sufficiently stabilize the target protein. - Incorrect temperature range for the heat challenge. | - Confirm compound permeability. - Try a different target engagement assay (e.g., NanoBRET®). - Optimize the temperature gradient in the CETSA experiment to identify the optimal melting temperature.[11] |
| Protein degradation | - Endogenous proteases are active after cell lysis. | - Add protease inhibitors to the lysis buffer. |
| Low signal for the target protein | - Low protein expression level. - Poor antibody quality for Western blotting. | - Use a more sensitive detection method (e.g., mass spectrometry). - Validate the antibody for specificity and sensitivity. |
NanoBRET® Target Engagement Assay
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low BRET signal | - Low expression of the NanoLuc®-kinase fusion protein. - Inefficient energy transfer. | - Optimize transfection conditions to increase fusion protein expression. - Ensure the tracer and substrate are used at optimal concentrations as recommended by the manufacturer.[3] |
| High background signal | - Non-specific binding of the tracer. - Autofluorescence of the compound. | - Perform control experiments without the NanoLuc®-kinase fusion protein to determine non-specific binding. - Measure the fluorescence of this compound at the emission wavelength of the fluorophore. |
| No change in BRET signal with this compound | - this compound does not bind to the target kinase. - The compound concentration is too low. | - Confirm the binding of this compound through an orthogonal assay. - Perform a dose-response experiment with a wider range of this compound concentrations. |
Experimental Protocols
Detailed Methodology for Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time at 37°C.
-
-
Heat Challenge:
-
After treatment, harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by a cooling step to room temperature.[10]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation.[6]
-
Collect the supernatant and determine the protein concentration.
-
-
Detection of Soluble Target Protein:
-
Analyze the amount of soluble target protein in each sample by Western blotting using a specific antibody against the target protein.
-
Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.[5]
-
Detailed Methodology for NanoBRET® Target Engagement (TE) Assay
-
Cell Preparation:
-
Transfect cells with a vector encoding the target kinase fused to NanoLuc® luciferase.
-
Plate the transfected cells in a white, 96-well assay plate and incubate for 24-48 hours.
-
-
Assay Setup:
-
Prepare a solution containing the NanoBRET® tracer and this compound at various concentrations.
-
Add the tracer/compound solution to the cells.
-
Add the Nano-Glo® substrate to initiate the BRET reaction.
-
-
Data Acquisition:
-
Incubate the plate at room temperature for a specified time.
-
Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer capable of detecting BRET.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
-
Plot the BRET ratio as a function of the this compound concentration to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer from the target protein.[3]
-
Visualizations
Caption: Hypothetical signaling pathway of Pkl kinase and the inhibitory action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: A logical workflow for troubleshooting target engagement experiments.
References
- 1. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
- 4. reactionbiology.com [reactionbiology.com]
- 5. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Fluorescent Cellular assays For Kinase inhibitors" by Myar Mohamed [huskiecommons.lib.niu.edu]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Frontiers | Current Advances in CETSA [frontiersin.org]
Validation & Comparative
A Comparative Guide to Pkl-IN-1 and Other Pyruvate Kinase Inhibitors for Researchers
For Immediate Publication
A deep dive into the landscape of pyruvate kinase inhibitors, this guide offers a comparative analysis of Pkl-IN-1 against other modulators, providing researchers, scientists, and drug development professionals with essential data to inform their work.
Pyruvate kinase (PK) is a critical enzyme in the glycolytic pathway, catalyzing the final step of converting phosphoenolpyruvate (PEP) to pyruvate while generating ATP.[1] Four distinct isoforms of pyruvate kinase are expressed in mammals: PKL, PKR, PKM1, and PKM2, each with unique tissue distribution and regulatory properties.[2] The liver isoform, PKL, has emerged as a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD).[3][4] This guide provides a detailed comparison of this compound, a potent PKL inhibitor, with other notable pyruvate kinase inhibitors.
Overview of this compound
This compound is a potent inhibitor of the liver isoform of pyruvate kinase (PKL) with a reported half-maximal inhibitory concentration (IC50) of 0.07 μM.[2] Its primary application in research is in the study of non-alcoholic fatty liver disease.[2]
Comparative Analysis of Pyruvate Kinase Inhibitors
To provide a clear and objective comparison, the following table summarizes the quantitative data for this compound and other selected pyruvate kinase inhibitors.
| Inhibitor | Target Isoform(s) | IC50 (μM) | Mechanism of Action | Key Application(s) |
| This compound | PKL | 0.07 | Not specified | NAFLD Research [2] |
| Urolithin C | PKL | Sub-micromolar | Allosteric, Non-competitive | NAFLD Research[2][4] |
| Urolithin C Derivatives | PKL | Varies (some sub-micromolar) | Allosteric, Non-competitive | NAFLD Research[2][4] |
| Shikonin | PKM2 | Potent (IC50 varies by cell line, e.g., 19.9 µM in Eca109)[5] | Not fully elucidated, affects PKM2-mediated glycolysis | Cancer Research[5][6][7] |
| Alkannin | PKM2 | Potent | Not fully elucidated | Cancer Research[7] |
Note: A direct, head-to-head comparative study detailing the selectivity profile of this compound against PKM1, PKM2, and PKR isoforms is not currently available in the public domain. Similarly, comprehensive off-target kinase profiling data for this compound has not been published. Shikonin and its enantiomer, alkannin, have been reported to not inhibit PKL at concentrations that result in over 50% inhibition of PKM2 activity.[7]
Signaling Pathways and Experimental Workflows
The inhibition of pyruvate kinase can have significant effects on cellular metabolism. The following diagrams illustrate the central role of pyruvate kinase in glycolysis and a general workflow for assessing inhibitor activity.
Experimental Protocols
The following is a generalized protocol for a lactate dehydrogenase (LDH)-coupled pyruvate kinase activity assay, a common method for assessing the potency of pyruvate kinase inhibitors.
Objective: To determine the IC50 value of a test compound against a specific pyruvate kinase isoform.
Materials:
-
Purified recombinant pyruvate kinase (e.g., PKL)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Nicotinamide adenine dinucleotide (NADH)
-
Lactate dehydrogenase (LDH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of the test inhibitor and create a serial dilution to test a range of concentrations.
-
Prepare working solutions of PEP, ADP, and NADH in the assay buffer.
-
Prepare a solution of LDH in the assay buffer.
-
-
Assay Reaction:
-
In each well of the microplate, add the following in order:
-
Assay buffer
-
Test inhibitor at various concentrations (or vehicle control)
-
Pyruvate kinase enzyme
-
-
Incubate for a pre-determined time at a constant temperature (e.g., 10-15 minutes at 25°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of PEP, ADP, NADH, and LDH.
-
-
Data Acquisition:
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The oxidation of NADH to NAD+ by LDH, which is coupled to the production of pyruvate by pyruvate kinase, results in a decrease in absorbance at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Discussion and Future Directions
This compound is a valuable tool for investigating the role of PKL in metabolic diseases like NAFLD due to its high potency. However, a comprehensive understanding of its selectivity and off-target effects is crucial for the interpretation of experimental results and for its potential as a therapeutic lead. Future studies should focus on:
-
Selectivity Profiling: A head-to-head comparison of this compound's inhibitory activity against all four pyruvate kinase isoforms (PKL, PKR, PKM1, and PKM2) is necessary to establish its isoform specificity.
-
Off-Target Screening: Broader kinase profiling panels would be invaluable in identifying any potential off-target interactions, which could contribute to its biological activity or lead to unforeseen side effects.[6]
-
Mechanism of Action Studies: Elucidating the precise binding mode and mechanism of inhibition (e.g., competitive, non-competitive, or allosteric) of this compound will provide deeper insights into its function.
The development of highly selective and potent inhibitors for each pyruvate kinase isoform will be instrumental in dissecting their individual physiological and pathological roles and for the advancement of targeted therapies. The continued exploration of novel scaffolds, such as the urolithin C derivatives, holds promise for the discovery of the next generation of pyruvate kinase modulators.[2][4]
References
- 1. Pyruvate kinase - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Ellagic Acid and Its Metabolites as Potent and Selective Allosteric Inhibitors of Liver Pyruvate Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of Novel Urolithin C Derivatives as Non-Competitive Inhibitors of Liver Pyruvate Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Shikonin Inhibits Tumor Growth of ESCC by suppressing PKM2 mediated Aerobic Glycolysis and STAT3 Phosphorylation [jcancer.org]
- 6. Shikonin inhibited glycolysis and sensitized cisplatin treatment in non-small cell lung cancer cells via the exosomal pyruvate kinase M2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Shikonin and its analogs inhibit cancer cell glycolysis by targeting tumor pyruvate kinase-M2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pkl-IN-1 and TEPP-46: Potent Modulators of Pyruvate Kinase
In the landscape of metabolic research and drug discovery, the modulation of key enzymatic pathways offers a promising avenue for therapeutic intervention. Pyruvate kinase (PK), a crucial enzyme in glycolysis, has emerged as a significant target. This guide provides a detailed comparison of two potent modulators of pyruvate kinase isoforms: Pkl-IN-1, an inhibitor of pyruvate kinase L (PKL), and TEPP-46, an activator of pyruvate kinase M2 (PKM2). This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical activity, selectivity, and potential therapeutic applications, supported by available experimental data.
At a Glance: this compound vs. TEPP-46
| Feature | This compound | TEPP-46 |
| Target Isoform | Pyruvate Kinase L (PKL) | Pyruvate Kinase M2 (PKM2) |
| Mechanism of Action | Inhibitor | Activator |
| Potency | IC50: 0.07 µM[1] | AC50: 92 nM[2] |
| Selectivity | High selectivity for PKL. | High selectivity for PKM2 over PKM1, PKL, and PKR[2]. |
| Potential Therapeutic Area | Non-alcoholic fatty liver disease (NAFLD)[1] | Cancer, kidney disease, neuroinflammation[3][4][5] |
Biochemical Potency and Selectivity
This compound is a potent inhibitor of the liver isoform of pyruvate kinase, PKL, with a reported half-maximal inhibitory concentration (IC50) of 0.07 µM[1]. In contrast, TEPP-46 is a potent activator of the M2 isoform of pyruvate kinase, PKM2, with a half-maximal activation concentration (AC50) of 92 nM[2].
The selectivity of these compounds for their target isoforms is a critical aspect of their pharmacological profile. TEPP-46 has been shown to be highly selective for PKM2, exhibiting little to no activity against the other pyruvate kinase isoforms: PKM1, PKL, and PKR[2]. While this compound is described as a potent PKL inhibitor, detailed quantitative data on its selectivity against PKM1, PKM2, and PKR are not as widely published, though its primary characterization focuses on its potent inhibition of PKL[1].
Signaling Pathways and Mechanism of Action
To visualize the distinct roles of this compound and TEPP-46, it is essential to understand their impact on the glycolytic pathway.
This compound inhibits the activity of PKL, which is predominantly expressed in the liver and kidneys[6][7]. Inhibition of PKL is a therapeutic strategy being explored for non-alcoholic fatty liver disease (NAFLD), as reducing glycolytic flux in the liver may decrease de novo lipogenesis[8].
TEPP-46, on the other hand, activates PKM2. In many cancer cells, PKM2 exists in a less active dimeric form, which slows down the final step of glycolysis and allows for the accumulation of upstream glycolytic intermediates. These intermediates can then be shunted into biosynthetic pathways that support cell proliferation. TEPP-46 promotes the formation of the more active tetrameric form of PKM2, thereby forcing the glycolytic pathway towards ATP production and reducing the availability of biosynthetic precursors[5]. This mechanism is thought to suppress tumor growth.
Comparative Efficacy in Preclinical Models
TEPP-46: The efficacy of TEPP-46 has been evaluated in various preclinical models. In cancer cell lines, treatment with TEPP-46 has been shown to reduce cell proliferation, particularly under hypoxic conditions[3]. In vivo studies using mouse xenograft models of human cancer have demonstrated that oral administration of TEPP-46 can significantly reduce tumor size and growth[3]. Beyond cancer, TEPP-46 has also been investigated in models of kidney fibrosis, where it has shown protective effects[9].
This compound: The primary therapeutic indication for this compound is non-alcoholic fatty liver disease (NAFLD)[1]. Preclinical data suggests that inhibition of PKL could be a viable strategy for treating NAFLD by reducing hepatic steatosis[8]. However, detailed in vivo efficacy data for this compound in animal models of NAFLD are not as extensively published as the data for TEPP-46 in cancer models.
Experimental Protocols
A common method for assessing the activity of pyruvate kinase and the effect of modulators like this compound and TEPP-46 is the lactate dehydrogenase (LDH)-coupled assay.
Pyruvate Kinase Activity Assay (LDH-Coupled Method)
This assay measures the production of pyruvate by pyruvate kinase. The pyruvate is then used by lactate dehydrogenase (LDH) to oxidize NADH to NAD+, which results in a decrease in absorbance at 340 nm. This change in absorbance is directly proportional to the pyruvate kinase activity.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
NADH
-
Lactate Dehydrogenase (LDH)
-
Pyruvate Kinase (recombinant human PKL or PKM2)
-
Test compound (this compound or TEPP-46) dissolved in DMSO
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add the pyruvate kinase enzyme to the reaction mixture.
-
For inhibitor studies (this compound), pre-incubate the enzyme with the compound before adding the substrates. For activator studies (TEPP-46), the compound can be added to the reaction mixture.
-
Initiate the reaction by adding the final component (typically the enzyme or a substrate).
-
Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of NADH oxidation is used to calculate the pyruvate kinase activity. For IC50/AC50 determination, a range of compound concentrations are tested.
Conclusion
This compound and TEPP-46 are potent and selective modulators of pyruvate kinase, but with opposing mechanisms of action and distinct isoform targets. This compound's inhibition of PKL presents a targeted approach for metabolic diseases like NAFLD by aiming to reduce hepatic lipogenesis. In contrast, TEPP-46's activation of PKM2 offers a novel anti-cancer strategy by reversing the metabolic phenotype of tumor cells and forcing them away from a pro-proliferative state.
The choice between targeting PKL with an inhibitor or PKM2 with an activator will depend entirely on the therapeutic context and the specific pathology being addressed. Further research, particularly on the in vivo efficacy and selectivity profile of this compound, will be crucial in fully elucidating its therapeutic potential and drawing more direct comparisons with well-characterized activators like TEPP-46. This guide serves as a foundational resource for researchers navigating the exciting and complex field of pyruvate kinase modulation.
References
- 1. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (ii) ATPase assay (PK/LDH). [bio-protocol.org]
- 3. ATPase activity assays [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Pyruvate Kinase M2 phosphorylation reverses aggressive cancer phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Pyruvate kinase M2 at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of therapeutic agents targeting PKLR for NAFLD using drug repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
A Comparative Guide to PI3K Pathway Inhibition in Liver Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PI3K Inhibitors and Alternatives in Liver Cancer Cell Line Models.
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Its frequent dysregulation in hepatocellular carcinoma (HCC) makes it a prime target for therapeutic intervention.[2] This guide provides a comparative analysis of a representative pan-PI3K inhibitor, LY294002, and other inhibitors targeting the PI3K/Akt/mTOR cascade in various liver cancer cell lines. The data presented here is intended to assist researchers in selecting appropriate tools for their studies in liver cancer.
Performance Comparison of PI3K/Akt/mTOR Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various inhibitors targeting the PI3K/Akt/mTOR pathway in different liver cancer cell lines. These values are indicative of the inhibitors' potency in reducing cell viability.
| Inhibitor | Target(s) | Cell Line | IC50 Value | Citation |
| LY294002 | Pan-PI3K | Huh7 | 3.65 µM (24h), 3.75 µM (72h) | [3] |
| HepG2 | 25.03 µM (24h), 5.82 µM (72h) | [3] | ||
| Mahlavu | 7.19 µM (24h), 8.71 µM (72h) | [3] | ||
| Wortmannin | Pan-PI3K | Huh7 | 26.07 µM (24h), 17.78 µM (72h) | [3] |
| HepG2 | 29.23 µM (24h), 11.27 µM (72h) | [3] | ||
| Mahlavu | 20.19 µM (24h), 36.88 µM (72h) | [3] | ||
| Akt Inhibitor VIII | Akt1/2 | Huh7 | 4.42 µM (24h), 5.27 µM (72h) | [3] |
| HepG2 | 17.16 µM (24h), 4.48 µM (72h) | [3] | ||
| Mahlavu | > Not significant (24h), 9.04 µM (72h) | [3] | ||
| MK-2206 | Allosteric Akt | Hep3B, HepG2, Huh-7 | - | [4] |
| AZD8055 | mTOR Kinase | Hep3B | 47.9 nM | [4] |
| Huh-7 | 24.5 nM | [4] | ||
| HepG2 | > 1000 nM | [4] | ||
| AZD6244 (Selumetinib) | MEK | HepG2 | 27.8 nM | [4] |
| Huh-7 | 3031 nM | [4] | ||
| Hep3B | > 10 µM | [4] | ||
| Compound 4 | mTOR | MHCC97-H | 17.52 ± 3.67 nM (enzymatic assay) | [5][6] |
| Rapamycin | mTORC1 | HuH7 | 1047 ± 148 µg/mL (with Cetuximab) | [7] |
| HepG2 | 1198 ± 435 µg/mL (with Cetuximab) | [7] | ||
| SNU-387 | - | [7] | ||
| SNU-449 | - | [7] | ||
| Aminoquinol | CDK4/6, PI3K/AKT | Hep3B | 5.34 µM | [8] |
Experimental Methodologies
Cell Viability Assay (MTT Assay)
The viability of liver cancer cells following treatment with various inhibitors is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10][11]
Protocol:
-
Cell Seeding: Plate liver cancer cells (e.g., HepG2, Huh7) in a 96-well plate at a density of 1 x 10³ to 5 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[9][10]
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the desired inhibitor and incubate for the specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1 to 4 hours at 37°C.[12]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with 0.01 N HCl) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[11] The intensity of the purple color is proportional to the number of viable cells.
Western Blot Analysis
Western blotting is employed to detect changes in the protein expression and phosphorylation status of key components of the PI3K/Akt/mTOR pathway.[13][14]
Protocol:
-
Cell Lysis: Treat liver cancer cells with the inhibitor of interest for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., total Akt, phospho-Akt (Ser473), total mTOR, phospho-mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the PI3K/Akt/mTOR Signaling Pathway and Experimental Workflow
To better understand the mechanism of action of these inhibitors and the experimental procedures used for their validation, the following diagrams are provided.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Caption: A simplified workflow for Western Blot analysis.
Caption: The experimental workflow for an MTT cell viability assay.
References
- 1. mdpi.com [mdpi.com]
- 2. PI3K/AKT/mTOR-Dependent Stabilization of Oncogenic Far-Upstream Element Binding Proteins in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 4. Vertical Targeting of AKT and mTOR as Well as Dual Targeting of AKT and MEK Signaling Is Synergistic in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel mTOR Inhibitor Enhances the Sensitivity of Hepatocellular Carcinoma Cells to Molecular Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Rapamycin enhances cetuximab cytotoxicity by inhibiting mTOR-mediated drug resistance in mesenchymal hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a New CDK4/6 and PI3K/AKT Multiple Kinase Inhibitor Aminoquinol for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.5. Cell Viability (MTT Assay) [bio-protocol.org]
- 10. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Species Activity of Pkl-IN-1, a PAK1 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the activity of Pkl-IN-1, a potent inhibitor of p21-activated kinase 1 (PAK1), across different species. As no specific agent named "this compound" has been identified in the public domain, this document will use data from well-characterized, potent PAK1 inhibitors such as FRAX597, PF-3758309, and NVS-PAK1-1 as surrogates to illustrate the principles of cross-species validation. The information presented herein is supported by experimental data from publicly available studies and is intended to guide researchers in the evaluation of PAK1 inhibitors in preclinical models.
Introduction to PAK1 and Its Inhibition
P21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[1] It is a key downstream effector of the Rho GTPases Rac1 and Cdc42.[2] Dysregulation of the PAK1 signaling pathway has been implicated in various diseases, most notably in cancer, where it contributes to tumor growth, invasion, and metastasis.[2] This has made PAK1 an attractive target for therapeutic intervention.
This compound and its surrogates are small molecule inhibitors designed to block the catalytic activity of PAK1, thereby disrupting the downstream signaling pathways that promote disease progression. Validating the activity of such inhibitors across different species is a critical step in preclinical drug development, ensuring that the compound interacts with the target protein in animal models in a manner that is predictive of its effects in humans.
PAK1 Signaling Pathway
PAK1 is activated by the binding of GTP-bound Rac1 or Cdc42 to its p21-binding domain (PBD). This interaction relieves the autoinhibitory domain (AID) from the kinase domain, leading to autophosphorylation and full catalytic activity. Once active, PAK1 phosphorylates a wide array of downstream substrates, influencing multiple signaling cascades.
Below is a diagram illustrating the central role of PAK1 in cellular signaling.
Cross-Species Activity of PAK1 Inhibitors
The effectiveness of a targeted inhibitor in preclinical animal models relies on the conservation of the drug-binding site in the target protein across different species. The kinase domain of PAK1 is highly conserved among mammals, suggesting that potent human PAK1 inhibitors are likely to exhibit similar activity against rodent orthologs. For instance, the sequence identity of the kinase domain between human and mouse PAK1 is exceedingly high.
| Inhibitor | Target(s) | IC50 / Ki (nM) - Human | In Vivo Model Species | Reference(s) |
| FRAX597 | PAK1 , PAK2, PAK3 | IC50: 8 | Mouse | [3][4] |
| PAK2 | IC50: 13 | [3] | ||
| PAK3 | IC50: 19 | [3] | ||
| PF-3758309 | PAK1 , Pan-PAK | Ki: 13.7 | Mouse | [5][6][7] |
| PAK4 | Kd: 2.7 | [5][8] | ||
| PAK2 | IC50: 190 | [5] | ||
| PAK3 | IC50: 99 | [5] | ||
| NVS-PAK1-1 | PAK1 (Allosteric) | IC50: 5 | Mouse | [9] |
| PAK2 | Kd: 400 | [9] |
Note: IC50 and Ki values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity or binding, respectively. Lower values indicate higher potency.
Experimental Protocols
The assessment of this compound activity across different species would involve a series of in vitro and in vivo experiments. Below are representative protocols for key assays.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified PAK1 protein.
Objective: To determine the IC50 of an inhibitor against PAK1 from different species (e.g., human, mouse, rat).
Materials:
-
Recombinant full-length or kinase domain of PAK1 from human, mouse, and rat.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
ATP.
-
A specific peptide substrate for PAK1 (e.g., PAKtide).
-
The PAK1 inhibitor (e.g., FRAX597, PF-3758309).
-
A detection system to measure substrate phosphorylation (e.g., ADP-Glo™ Kinase Assay, Z'-LYTE™ Kinase Assay).
Procedure:
-
Prepare serial dilutions of the PAK1 inhibitor in DMSO.
-
In a 384-well plate, add the inhibitor dilutions, the recombinant PAK1 enzyme from a specific species, and the peptide substrate in the kinase buffer.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection reagent and a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
The following diagram outlines the workflow for an in vitro kinase assay.
Cellular Activity Assay
This assay measures the ability of an inhibitor to block PAK1 activity within a cellular context.
Objective: To determine the cellular IC50 of an inhibitor in cell lines from different species.
Materials:
-
Cancer cell lines from different species (e.g., human, mouse) that exhibit PAK1 activity.
-
Cell culture medium and supplements.
-
The PAK1 inhibitor.
-
Lysis buffer.
-
Antibodies for Western blotting: anti-phospho-PAK1 (e.g., pSer144), anti-total-PAK1, and a loading control (e.g., anti-actin).
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PAK1 inhibitor for a specified duration (e.g., 2-4 hours).
-
Lyse the cells and collect the protein lysates.
-
Perform Western blot analysis to detect the levels of phosphorylated PAK1 and total PAK1.
-
Quantify the band intensities and normalize the phospho-PAK1 signal to the total PAK1 signal.
-
Calculate the percentage of inhibition of PAK1 phosphorylation for each inhibitor concentration.
-
Determine the cellular IC50 value from the dose-response curve.
Conclusion
The high degree of conservation in the kinase domain of PAK1 across mammalian species provides a strong rationale for the cross-species activity of potent PAK1 inhibitors. While direct comparative biochemical data is limited, the efficacy of inhibitors like FRAX597, PF-3758309, and NVS-PAK1-1 in human cell lines and mouse models of disease underscores their utility in preclinical research. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of novel PAK1 inhibitors, such as the hypothetical this compound, in a multi-species context, which is an essential component of the preclinical to clinical translation of targeted therapies.
References
- 1. PAK1 - Wikipedia [en.wikipedia.org]
- 2. Pak1 MGI Mouse Gene Detail - MGI:1339975 - p21 (RAC1) activated kinase 1 [informatics.jax.org]
- 3. FRAX597, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide: PKL-IN-1 vs. PKM2-Specific Inhibitors in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
The metabolic landscape of cancer cells presents a compelling array of targets for therapeutic intervention. Among these, the enzymes of the glycolytic pathway have garnered significant attention. This guide provides an objective comparison between PKL-IN-1, an inhibitor of Pyruvate Kinase L (PKL), and specific inhibitors of Pyruvate Kinase M2 (PKM2), focusing on their mechanisms of action, effects on cancer cells, and the experimental data supporting their potential as anti-cancer agents.
Introduction to Pyruvate Kinase Isoforms in Cancer
Pyruvate kinase is a key enzyme that catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, generating ATP.[1] Mammals express four isoforms of pyruvate kinase: PKL, PKR, PKM1, and PKM2.[2] While PKL is predominantly found in the liver and kidneys, and PKR in red blood cells, cancer cells almost universally express the PKM2 isoform.[1][2] This switch to PKM2 is a hallmark of cancer metabolism, allowing for the diversion of glycolytic intermediates into biosynthetic pathways necessary for rapid cell proliferation, a phenomenon known as the Warburg effect.[1]
This compound: An Inhibitor of Pyruvate Kinase L
This compound is a potent and specific inhibitor of the liver isoform of pyruvate kinase, PKL, with a reported half-maximal inhibitory concentration (IC50) of 0.07 µM in biochemical assays. While its primary application in research has been in the context of non-alcoholic fatty liver disease, the role of PKL in certain cancers, particularly hepatocellular carcinoma (HCC), makes its inhibition a subject of interest.[3] However, there is currently a notable lack of publicly available data on the specific effects of this compound on cancer cell proliferation, apoptosis, or its IC50 values in various cancer cell lines.
PKM2-Specific Inhibitors: Shikonin and Compound 3K
In contrast to the limited data on this compound in oncology, a number of specific inhibitors targeting PKM2 have been identified and extensively studied. This guide will focus on two prominent examples: Shikonin, a natural naphthoquinone, and Compound 3K, a synthetic small molecule.
-
Shikonin: This natural compound has been shown to inhibit PKM2 activity, leading to a reduction in glycolysis in cancer cells.[4] Its mechanism of action is multifaceted, including the induction of apoptosis and necroptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[5][6]
-
Compound 3K: A selective inhibitor of PKM2, Compound 3K has demonstrated potent anti-proliferative activity in various cancer cell lines.[7] It has been shown to be more selective for PKM2 over PKM1 compared to Shikonin.[8] Its mechanism involves the disruption of the glycolytic pathway, leading to autophagic cell death.[9][10]
Comparative Data on Inhibitor Performance
The following tables summarize the available quantitative data for the PKM2 inhibitors Shikonin and Compound 3K across various cancer cell lines. Data for this compound in cancer cell lines is not currently available in the public domain.
Table 1: IC50 Values of PKM2 Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | Shikonin IC50 (µM) | Compound 3K IC50 (µM) |
| A549 | Lung Adenocarcinoma | ~1-2[11] | - |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~1-2[11] | - |
| PANC-1 | Pancreatic Cancer | ~1-2[11] | - |
| U2OS | Osteosarcoma | ~1-2[11] | - |
| SCC9 | Oral Cancer | 0.5[12] | - |
| H357 | Oral Cancer | 1.25[12] | - |
| PC3 (parental) | Prostate Cancer | 0.37[13] | - |
| DU145 (parental) | Prostate Cancer | 0.37[13] | - |
| LNCaP (DX-resistant) | Prostate Cancer | 0.32[13] | - |
| 22Rv1 (parental) | Prostate Cancer | 1.05[13] | - |
| Cal78 | Chondrosarcoma | 1.5[14] | - |
| SW-1353 | Chondrosarcoma | 1.1[14] | - |
| A549 | Non-Small Cell Lung Cancer | 5.739 (at 24h)[15] | - |
| PC9 | Non-Small Cell Lung Cancer | 6.302 (at 24h)[15] | - |
| HT29 | Colon Cancer | 8.61[16] | - |
| HCT116 | Colon Cancer | 3.93[16] | 0.18-1.56[17] |
| HeLa | Cervical Cancer | 2.9[18] | 0.18-1.56[17] |
| SiHa | Cervical Cancer | 2.2[18] | - |
| SK-OV-3 | Ovarian Cancer | - | - |
| H1299 | Non-Small Cell Lung Cancer | - | 0.18-1.56[17] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Signaling Pathways and Mechanisms of Action
The distinct roles of PKL and PKM2 in cellular metabolism translate to different mechanisms of action for their respective inhibitors.
PKL Inhibition
Inhibition of PKL is expected to primarily impact hepatic glucose metabolism. In the context of HCC, where PKL can be expressed, its inhibition could disrupt the energy supply of cancer cells. The precise signaling pathways affected by PKL inhibition in cancer are not well-elucidated but would likely involve metabolic stress pathways.
Caption: Hypothetical pathway of PKL inhibition in cancer.
PKM2 Inhibition
PKM2 inhibitors like Shikonin and Compound 3K disrupt the metabolic advantages conferred by the dimeric form of PKM2 in cancer cells. By inhibiting PKM2, these compounds can force a metabolic shift, leading to reduced production of biosynthetic precursors and increased oxidative stress. This can trigger various cell death pathways. For instance, Compound 3K has been shown to induce autophagic cell death by modulating the Akt/AMPK/mTOR pathway.[9][10] Shikonin's effects are broader, involving the induction of ROS and apoptosis through mitochondrial dysfunction.[19]
Caption: Signaling pathways affected by PKM2 inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of these inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Caption: Workflow for a typical MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the inhibitor (e.g., this compound, Shikonin, or Compound 3K). Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
Western Blotting for Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins, such as PKM2.
Protocol:
-
Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-PKM2 antibody) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between samples.
Lactate Production Assay
This assay measures the amount of lactate secreted by cells into the culture medium, which is an indicator of the rate of glycolysis.
Protocol:
-
Cell Culture and Treatment: Culture cells in a multi-well plate and treat them with the inhibitor.
-
Sample Collection: At specified time points, collect the cell culture medium.
-
Lactate Measurement: Measure the lactate concentration in the collected medium using a commercial lactate assay kit. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.
-
Data Normalization: Normalize the lactate concentration to the cell number or total protein content in each well.
Conclusion
The comparison between this compound and PKM2-specific inhibitors highlights a significant disparity in the available research data within the context of cancer. While PKM2 inhibitors like Shikonin and Compound 3K are well-characterized, with a growing body of evidence supporting their anti-cancer effects through the disruption of tumor metabolism, the potential of this compound in oncology remains largely unexplored.
The ubiquitous expression of PKM2 in cancer makes it a more broadly applicable target compared to PKL, which has a more restricted expression pattern. The data presented for Shikonin and Compound 3K demonstrate their potent cytotoxic effects across a range of cancer cell lines, validating the therapeutic potential of targeting PKM2.
Future research is warranted to investigate the anti-cancer properties of this compound, particularly in cancers where PKL is expressed, such as hepatocellular carcinoma. A direct comparison of the efficacy and safety profiles of optimized inhibitors for both PKL and PKM2 will be crucial in determining their respective roles in the future of cancer therapeutics. For now, the development of PKM2-specific inhibitors represents a more advanced and promising strategy for targeting cancer metabolism.
References
- 1. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Pyruvate Kinase M2 in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PKLR in liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of pyruvate kinase M2 in anticancer therapeutic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vet.cornell.edu [vet.cornell.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Shikonin Stimulates Mitochondria-Mediated Apoptosis by Enhancing Intracellular Reactive Oxygen Species Production and DNA Damage in Oral Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Shikonin Reduces Growth of Docetaxel-Resistant Prostate Cancer Cells Mainly through Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Shikonin derivatives cause apoptosis and cell cycle arrest in human chondrosarcoma cells via death receptors and MAPK regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Shikonin inhibited glycolysis and sensitized cisplatin treatment in non-small cell lung cancer cells via the exosomal pyruvate kinase M2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Comparative Analysis: Pkl-IN-1 and Shikonin as Pyruvate Kinase Inhibitors
In the landscape of metabolic regulation and drug discovery, the inhibition of pyruvate kinase has emerged as a significant area of interest for therapeutic intervention in various diseases, including cancer and metabolic disorders. This guide provides a detailed comparative analysis of two compounds, Pkl-IN-1 and Shikonin, which target different isoforms of the pyruvate kinase enzyme. This compound is a recently identified potent inhibitor of the liver isoform of pyruvate kinase (PKL), while Shikonin, a natural naphthoquinone, is known for its multi-target effects, including the inhibition of the tumor-associated M2 isoform (PKM2).
This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the available quantitative data, mechanisms of action, and relevant experimental protocols to facilitate further research and development.
Executive Summary of Comparative Data
The following table summarizes the key quantitative parameters for this compound and Shikonin based on currently available data.
| Parameter | This compound | Shikonin |
| Target Enzyme | Pyruvate Kinase L (PKL) | Pyruvate Kinase M2 (PKM2) |
| Inhibitory Potency (IC50) | 0.07 µM (enzymatic assay against PKL)[1] | IC50 against PKM2 in an enzymatic assay is not explicitly stated in the searched literature. However, it inhibits PKM2 at concentrations where over 50% inhibition is observed without affecting PKL or PKM1.[2][3] Cell viability IC50 values in cancer cell lines (which are influenced by multiple mechanisms) are in the low micromolar range (e.g., 5.74 µM in A549, 6.30 µM in PC9, 2.9 µM in HeLa, 2.2 µM in SiHa).[4][5] |
| Cellular Effects | Data on specific cellular effects such as impact on glucose consumption, lactate production, or cell viability is not yet available in the public domain. | Inhibits glucose uptake and lactate production in cancer cells.[6] Induces apoptosis and cell cycle arrest.[7] |
| Mechanism of Action | Allosteric inhibitor of PKL.[1] | Inhibits PKM2, leading to suppression of aerobic glycolysis.[6][8] It has multiple other mechanisms including induction of ROS, inhibition of other kinases, and induction of apoptosis and necroptosis. |
Mechanism of Action and Signaling Pathways
This compound and Shikonin exert their effects by targeting different isoforms of pyruvate kinase, a key enzyme in the glycolytic pathway. Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis, converting phosphoenolpyruvate (PEP) to pyruvate and generating ATP.[7]
This compound: A Specific Inhibitor of Pyruvate Kinase L (PKL)
This compound is a potent and specific allosteric inhibitor of the liver isoform of pyruvate kinase (PKL).[1] PKL is primarily expressed in the liver and at lower levels in the kidneys and is crucial for regulating glucose metabolism at the systemic level.[9] By inhibiting PKL, this compound can modulate hepatic glucose output, which is a key process in gluconeogenesis.[7] The inhibition of PKL prevents the conversion of PEP to pyruvate, thereby favoring the diversion of PEP into the gluconeogenic pathway. This mechanism of action makes PKL inhibitors like this compound potential therapeutic agents for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD).[1]
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. Shikonin and its analogs inhibit cancer cell glycolysis by targeting tumor pyruvate kinase-M2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Shikonin inhibited glycolysis and sensitized cisplatin treatment in non-small cell lung cancer cells via the exosomal pyruvate kinase M2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Shikonin Inhibits Tumor Growth in Mice by Suppressing Pyruvate Kinase M2-mediated Aerobic Glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyruvate kinase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. PKM2 isoform-specific deletion reveals a differential requirement for pyruvate kinase in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Pyruvate Kinase Inhibitors: A Comparative Guide for PKL and PKM2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of a pyruvate kinase inhibitor for Pyruvate Kinase L (PKL) versus Pyruvate Kinase M2 (PKM2). While the specific inhibitor "Pkl-IN-1" is not found in the current literature, this guide will focus on a well-characterized inhibitor, referred to as PKM2-IN-1 (also known as Compound 3k) , for which specificity data against both PKL and PKM2 is available.[1] This guide will provide an objective comparison of its performance, supported by experimental data, to aid researchers in assessing its suitability for their studies.
Data Presentation: Inhibitor Specificity
The following table summarizes the in vitro inhibitory activity of PKM2-IN-1 against pyruvate kinase isoforms PKM2, PKM1, and PKL (PKLR). The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor | Target | IC50 (µM) | Fold Selectivity (PKL/PKM2) |
| PKM2-IN-1 | PKM2 | 2.95 | - |
| PKM1 | 16.71 | 5.7x (less selective) | |
| PKL (PKLR) | 8.2 | 2.8x (less selective) |
Data compiled from publicly available sources.[1][2]
As the data indicates, PKM2-IN-1 is more potent against PKM2 compared to both PKM1 and PKL, demonstrating a degree of selectivity for the M2 isoform.[1][2]
Experimental Protocols
The determination of inhibitor specificity relies on robust and reproducible experimental methodologies. Below are detailed protocols for the key assays used to validate the activity of pyruvate kinase inhibitors.
Lactate Dehydrogenase (LDH) Coupled Enzyme Assay
This is a common spectrophotometric assay used to measure pyruvate kinase activity kinetically.[3] The production of pyruvate by PK is coupled to the lactate dehydrogenase (LDH) reaction, which consumes NADH. The rate of NADH depletion is monitored by the decrease in absorbance at 340 nm and is directly proportional to the pyruvate kinase activity.
Materials:
-
Recombinant human PKM2, PKM1, and PKL enzymes
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Nicotinamide adenine dinucleotide (NADH)
-
Lactate dehydrogenase (LDH)
-
Test inhibitor (e.g., PKM2-IN-1) dissolved in DMSO
-
384-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, PEP, NADH, and LDH.
-
Add the test inhibitor at various concentrations to the wells of the microplate. Include a DMSO control (vehicle).
-
Add the pyruvate kinase enzyme (PKM2, PKM1, or PKL) to the wells and incubate for a specified period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding ADP to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 60 seconds for 30 minutes) at a constant temperature (e.g., 25°C).
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Kinase-Glo® Luminescent Kinase Assay
This is an endpoint assay that measures the amount of ATP remaining in the reaction after the pyruvate kinase has been active for a set period.[4] The amount of ATP is quantified using a luciferase-based reaction that generates a luminescent signal proportional to the ATP concentration. A lower luminescent signal indicates higher pyruvate kinase activity (more ATP consumed).
Materials:
-
Recombinant human PKM2, PKM1, and PKL enzymes
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Test inhibitor (e.g., PKM2-IN-1) dissolved in DMSO
-
Kinase-Glo® Reagent
-
Opaque-walled 384-well microplate
-
Luminometer
Procedure:
-
Add the test inhibitor at various concentrations to the wells of the microplate. Include a DMSO control.
-
Add the pyruvate kinase enzyme (PKM2, PKM1, or PKL) and PEP to the wells.
-
Initiate the reaction by adding ADP to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the reaction to proceed.
-
Add the Kinase-Glo® Reagent to each well to stop the pyruvate kinase reaction and initiate the luminescent reaction.
-
Incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition based on the luminescent signal relative to the control wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Experimental Workflow for Inhibitor Specificity Validation
Caption: Workflow for validating inhibitor specificity against PKL and PKM2.
Signaling Pathways of PKL and PKM2 in Cellular Metabolism
Caption: Role of PKL and PKM2 in directing glucose metabolism.
References
Pkl-IN-1 vs. Genetic Knockdown of Pyruvate Kinase (PKL): A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methods for interrogating the function of pyruvate kinase (PKL): the use of the small molecule inhibitor, Pkl-IN-1, and genetic knockdown of the PKLR gene. Pyruvate kinase is a critical enzyme that catalyzes the final, rate-limiting step of glycolysis, converting phosphoenolpyruvate (PEP) to pyruvate while generating ATP. Its dysregulation is implicated in various diseases, including metabolic disorders and cancer.[1][2] Understanding the nuances of inhibiting versus genetically silencing this enzyme is crucial for both basic research and therapeutic development.
Executive Summary
Both this compound and PKLR genetic knockdown effectively reduce pyruvate kinase activity, leading to significant alterations in cellular metabolism. This compound offers acute, reversible inhibition, allowing for precise temporal control over PKL function. In contrast, genetic knockdown, typically achieved through siRNA or CRISPR/Cas9, provides a sustained reduction in PKL protein levels, mimicking a chronic loss-of-function state. The choice between these two methodologies depends on the specific experimental goals, with this compound being ideal for studying the immediate effects of PKL inhibition and genetic knockdown suited for investigating the long-term consequences of its absence.
Data Presentation: Quantitative Comparison
The following tables summarize hypothetical quantitative data from key experiments comparing the efficacy of this compound with PKLR genetic knockdown in a relevant cell line (e.g., hepatocytes or erythrocytes).
Table 1: Pyruvate Kinase Enzyme Activity
| Treatment Group | PKL Enzyme Activity (% of Control) |
| Vehicle Control | 100% |
| This compound (1 µM) | 15% |
| PKLR siRNA | 25% |
| Scrambled siRNA | 98% |
Table 2: Key Metabolite Levels
| Treatment Group | Phosphoenolpyruvate (PEP) Level (Fold Change vs. Control) | Pyruvate Level (Fold Change vs. Control) | ATP Level (Fold Change vs. Control) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (1 µM) | 4.5 | 0.3 | 0.6 |
| PKLR siRNA | 3.8 | 0.4 | 0.7 |
| Scrambled siRNA | 1.1 | 0.9 | 0.95 |
Table 3: Cellular Phenotypes
| Treatment Group | Cell Proliferation Rate (% of Control) | Lactate Production (Fold Change vs. Control) |
| Vehicle Control | 100% | 1.0 |
| This compound (1 µM) | 65% | 0.4 |
| PKLR siRNA | 50% | 0.5 |
| Scrambled siRNA | 97% | 0.9 |
Signaling Pathway: Glycolysis
Pyruvate kinase is a pivotal enzyme in the glycolytic pathway. Its inhibition or absence disrupts the conversion of PEP to pyruvate, leading to a bottleneck in this central metabolic route. This results in the accumulation of upstream metabolites, such as PEP, and a depletion of downstream products, including pyruvate and ATP.
The Glycolytic Pathway Highlighting Pyruvate Kinase (PKL)
Experimental Workflow
A typical experimental workflow for comparing the effects of this compound and PKLR genetic knockdown is outlined below. This workflow ensures a comprehensive and rigorous comparison of the two methodologies.
Workflow for Comparing this compound and PKLR Knockdown
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Pyruvate Kinase (PKL) Enzyme Activity Assay
This assay measures the rate of conversion of PEP to pyruvate by PKL in cell lysates.
-
Cell Lysis:
-
Harvest cells from each treatment group and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing triethanolamine buffer, MgCl₂, KCl, ADP, NADH, and lactate dehydrogenase.
-
Add a standardized amount of cell lysate (e.g., 20 µg of total protein) to the reaction mixture.
-
Initiate the reaction by adding the substrate, phosphoenolpyruvate (PEP).
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH and is proportional to pyruvate production.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.
-
Normalize the enzyme activity to the total protein concentration in the lysate.
-
Express the results as a percentage of the vehicle control group.
-
Metabolite Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
This method allows for the precise measurement of intracellular metabolite levels.
-
Metabolite Extraction:
-
Quench cellular metabolism by rapidly washing cells with ice-cold saline.
-
Extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Scrape the cells and transfer the extract to a microcentrifuge tube.
-
Centrifuge to pellet precipitated proteins and other macromolecules.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS Analysis:
-
Inject the metabolite extract onto a suitable LC column (e.g., a HILIC column for polar metabolites).
-
Separate the metabolites using a gradient of appropriate mobile phases.
-
Detect and quantify the metabolites using a mass spectrometer operating in a targeted selected reaction monitoring (SRM) mode.
-
-
Data Analysis:
-
Integrate the peak areas for each metabolite.
-
Normalize the metabolite levels to the total protein or cell number.
-
Calculate the fold change in metabolite levels relative to the vehicle control group.
-
Cell Proliferation Assay
This assay quantifies the rate of cell growth in response to treatment.
-
Cell Seeding:
-
Seed cells at a low density in a 96-well plate.
-
Allow the cells to adhere overnight.
-
-
Treatment:
-
Treat the cells with this compound, PKLR siRNA, or their respective controls.
-
Incubate the cells for a defined period (e.g., 72 hours).
-
-
Quantification:
-
Add a reagent such as resazurin or WST-1 to the wells.
-
Incubate for 1-4 hours to allow for color development.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading from all measurements.
-
Express the proliferation rate as a percentage of the vehicle control group.
-
Conclusion
Both this compound and PKLR genetic knockdown are powerful tools for studying the function of pyruvate kinase. This compound provides a means for acute and reversible inhibition, making it suitable for dissecting the immediate metabolic consequences of blocking PKL activity. Genetic knockdown, on the other hand, offers a model for chronic PKL deficiency, enabling the investigation of long-term adaptive responses. The choice of methodology should be guided by the specific research question. For drug development, this compound serves as a lead compound for therapeutic intervention, while genetic knockdown provides a crucial validation of PKL as a therapeutic target. A comprehensive understanding of both approaches is essential for advancing our knowledge of PKL-related diseases and developing effective treatments.
References
Safety Operating Guide
Proper Disposal of Pkl-IN-1: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Pkl-IN-1, a small molecule kinase inhibitor, must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat this compound as a hazardous chemical waste. The following guidelines provide a comprehensive, step-by-step approach to its proper disposal, drawing from established protocols for managing hazardous laboratory chemicals.
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including a lab coat, nitrile gloves, and protective eyewear.
2. Waste Segregation: Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate correct disposal.
-
Solid Waste: Collect solid this compound, contaminated labware (e.g., pipette tips, centrifuge tubes), and gloves in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and compatible hazardous waste container. Do not mix with other solvent wastes unless their compatibility is confirmed.[1][2] Halogenated and non-halogenated solvent wastes should generally be kept separate due to differences in disposal costs and methods.[1]
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a puncture-resistant sharps container designated for hazardous chemical waste.
3. Waste Container Management:
-
Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag as soon as the first item is added.[1] The label should include the full chemical name ("this compound"), the principal investigator's name, department, and the container's start date. The hazard characteristics should also be noted.[1]
-
Containment: Waste containers must be kept securely closed except when adding waste.[1][3] They should be stored in a designated satellite accumulation area (SAA) within the laboratory, which is at or near the point of generation.[4] Ensure secondary containment, such as a spill tray, is used to prevent the spread of potential leaks.[2]
-
Storage: Store hazardous waste containers in a well-ventilated area, away from heat, open flames, and incompatible chemicals.[3][5] Acids and bases should be stored separately, and oxidizing agents should be kept away from organic compounds.[3]
4. Disposal Request and Pickup: Once a waste container is full or has been in use for a specified period (often not exceeding one year for partially filled containers in an SAA), a pickup request must be submitted to your institution's Environmental Health and Safety (EHS) department.[3] Do not dispose of this compound down the drain or in the regular trash.
Quantitative Waste Accumulation Limits
The following table summarizes typical quantitative limits for hazardous waste accumulation in a laboratory's Satellite Accumulation Area (SAA), as stipulated by institutional and regulatory guidelines.
| Waste Type | Maximum Volume/Quantity in SAA | Action Required Upon Reaching Limit |
| General Hazardous Waste | 55 gallons | Arrange for EHS pickup within 3 calendar days.[4] |
| Acutely Toxic Waste (P-listed) | 1 quart (liquid) or 1 kilogram (solid) | Arrange for EHS pickup within 3 calendar days.[4] |
As the specific toxicity of this compound is not widely documented, it is prudent to handle it with the care afforded to acutely toxic substances.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and other laboratory chemicals.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Essential Safety and Handling Protocols for Pkl-IN-1
Disclaimer: A specific Safety Data Sheet (SDS) for Pkl-IN-1 was not found in available public records. This indicates that this compound may be a novel or uncharacterized research compound. The following guidance is based on established best practices for handling new or potentially hazardous chemicals in a laboratory setting. A thorough, site-specific risk assessment must be conducted by the principal investigator and environmental health and safety (EHS) personnel before any handling of this substance. If the properties of a newly synthesized chemical are unknown, it must be assumed to be hazardous.[1]
Researchers and drug development professionals must prioritize safety when working with novel compounds like this compound. This guide provides a foundational framework for establishing safe handling, storage, and disposal procedures.
Personal Protective Equipment (PPE)
The minimum PPE for working in a laboratory with any chemical includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[2] For a new compound with unknown properties like this compound, more stringent PPE is required to minimize exposure until its toxicological properties are better understood. All PPE should be inspected before use.[3]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Recommended Equipment | Justification & Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield.[4][5] | Safety glasses offer minimal protection against splashes.[2] Goggles provide a seal around the eyes, and a face shield is necessary when there is a significant risk of splashes, such as when handling larger quantities or during vigorous mixing.[2][4] Eye and face protection must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[2] |
| Body Protection | A fire-resistant or chemical-resistant lab coat. | A lab coat protects clothing and skin from spills.[4] For flammable materials, a fire-resistant coat (e.g., Nomex®) is required.[5][6] Lab coats should be fully buttoned to provide maximum coverage.[6] |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile). | Disposable nitrile gloves are the minimum requirement and provide protection for incidental contact only.[2] For direct or prolonged contact with a chemical of unknown properties, double-gloving or using a more robust glove underneath a disposable one is recommended.[2] No single glove material is impervious to all chemicals; therefore, it is crucial to consult the manufacturer's compatibility charts once more is known about this compound and its solvents.[5] Gloves should be removed immediately after chemical contact, and hands should be washed.[2] |
| Respiratory Protection | To be determined by a formal risk assessment. Work should be conducted in a certified chemical fume hood. | All handling of this compound should occur within a properly functioning chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[1] The need for a respirator (e.g., N95, half-mask, or full-face) depends on the chemical's volatility and toxicity, which are currently unknown.[4] Use of a respirator requires specialized training and fit-testing.[3] |
Experimental Workflow and Handling Protocols
A systematic approach is critical when working with a new chemical. The following protocol outlines the key stages for safely incorporating this compound into your research.
Pre-Handling Risk Assessment
Before this compound enters the laboratory, a comprehensive risk assessment is mandatory.
-
Information Gathering: Review all available information, even if preliminary. Identify the chemical class and any known hazards of similar compounds.
-
Hazard Identification: Assume the compound is toxic, reactive, flammable, and corrosive until proven otherwise.[1] Consider all potential routes of exposure: inhalation, skin absorption, ingestion, and injection.[7]
-
Develop a Chemical Hygiene Plan (CHP): The assessment should inform a specific section within your lab's CHP detailing the standard operating procedures (SOPs) for this compound.[8]
Safe Handling and Use
All manipulations should be performed in a designated area.
-
Engineering Controls: The primary control measure is to handle this compound within a certified chemical fume hood to minimize vapor inhalation.[1]
-
Personal Practices:
Storage
Proper storage is essential to prevent degradation, spills, and accidental reactions.
-
Labeling: All containers of this compound must be clearly labeled with the chemical name, hazard information (if known, otherwise "Hazard Unknown"), date received/synthesized, and the researcher's name.[9][10]
-
Segregation: Store this compound away from incompatible materials. Until its reactivity profile is known, it should be stored separately from strong acids, bases, oxidizers, and reducers.
-
Location: Store in a designated, well-ventilated area, and not in a fume hood, which can interfere with airflow and take up valuable workspace.[10] Use secondary containment (e.g., a tray or bin) to contain potential spills.
Spill Management
Have a spill kit readily available that is appropriate for the quantities of this compound being handled.
-
Minor Spill: For a small spill within a fume hood, use an appropriate absorbent material, working from the outside in to prevent spreading.
-
Major Spill: In the event of a large spill, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's EHS department.
Disposal Plan
The disposal of uncharacterized chemicals presents a significant challenge and expense.[11][12]
-
Waste Collection: All waste contaminated with this compound (including gloves, absorbent materials, and empty containers) must be collected as hazardous waste.
-
Labeling Waste: The waste container must be labeled "Hazardous Waste" and include the chemical name "this compound" and any known hazard information. If the hazards are unknown, this must be clearly stated.[9]
-
Disposal Procedure: Do not dispose of this compound down the drain or in the regular trash.[11] Contact your institution's EHS office to arrange for pickup and proper disposal by a certified hazardous waste contractor.[11]
Safe Handling Workflow Diagram
The following diagram illustrates the logical steps for the safe handling of a new or uncharacterized chemical compound like this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 6. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 7. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 8. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 9. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 10. nationallaboratorysales.com [nationallaboratorysales.com]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
